6-Hydroxytropinone
Description
Properties
IUPAC Name |
(1R,5R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9-5-2-6(10)4-7(9)8(11)3-5/h5,7-8,11H,2-4H2,1H3/t5-,7+,8?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHSTKWPZWFYTF-LSBSRIOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(C1CC(=O)C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC([C@H]1CC(=O)C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5932-53-6 | |
| Record name | 7-hydroxy-8-methylazabicyclo[3.2.1]octan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Hydroxytropinone: Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxytropinone, a pivotal intermediate in the biosynthesis of pharmacologically significant tropane alkaloids, possesses a unique bicyclic structure with specific stereochemistry that dictates its biological activity and synthetic utility. This technical guide provides a comprehensive overview of the core structural and stereochemical features of this compound, supplemented with detailed data, experimental protocols, and pathway visualizations to support advanced research and development.
Core Structure and Chemical Identity
This compound is a derivative of tropinone, featuring a hydroxyl group at the 6-position of the 8-azabicyclo[3.2.1]octane skeleton.[1][2] Its fundamental chemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₈H₁₃NO₂ | [1][3][4][5] |
| Molecular Weight | 155.19 g/mol | [1][3][6] |
| CAS Number | 5932-53-6 | [1][3][4][5] |
| IUPAC Name | (1R,5R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one | [6] |
| Synonyms | (±)-6β-Hydroxytropinone, 6-beta-Hydroxytropinone, exo-6-Hydroxytropinone | [2][3][7] |
| Appearance | White to yellowish crystals | [8] |
| Solubility | Soluble in chloroform | [8] |
Stereochemistry and Conformational Analysis
The stereochemistry of this compound is critical to its function. The hydroxyl group is typically found in the exo or β-position, leading to the common name 6β-Hydroxytropinone.[2][3] This configuration is crucial for its role as a precursor in the biosynthesis of compounds like scopolamine.[9][10][11] The tropane ring system exists predominantly in a chair conformation to minimize steric strain.
Due to the lack of a publicly available crystal structure for this compound, precise experimental bond lengths and angles are not available. However, computational modeling using Density Functional Theory (DFT) can provide valuable insights into its three-dimensional structure. The following table presents calculated bond lengths and angles for the tropane core, which are expected to be similar in this compound.
| Bond/Angle | Predicted Value |
| C1-C2 Bond Length | ~1.54 Å |
| C-N Bond Length | ~1.47 Å |
| C=O Bond Length | ~1.23 Å |
| C-O (hydroxyl) Bond Length | ~1.43 Å |
| C-N-C Angle | ~112° |
| C-CO-C Angle | ~118° |
Note: These values are estimations based on computational models of similar tropane alkaloids and should be confirmed by experimental data where possible.
Figure 1: 3D structure of this compound.
Spectroscopic Data for Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals for the N-methyl group (~2.5 ppm), protons adjacent to the nitrogen bridgeheads (~3.3 ppm), a downfield signal for the proton at C-6 bearing the hydroxyl group, and signals for the remaining ring protons. |
| ¹³C NMR | A signal for the carbonyl carbon (~215 ppm), signals for the bridgehead carbons (~60-65 ppm), a signal for the carbon bearing the hydroxyl group (~70 ppm), and signals for the other aliphatic carbons. |
| IR Spectroscopy | A strong absorption band for the C=O stretch (~1715 cm⁻¹), a broad O-H stretching band (~3400 cm⁻¹), and C-N stretching bands (~1200-1000 cm⁻¹).[12] |
| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to its molecular weight, and characteristic fragmentation patterns of the tropane ring, often involving the loss of the N-methyl group or cleavage of the bicyclic system.[13] |
Experimental Protocols
Synthesis of Tropinone (Precursor) via Robinson-Schöpf Reaction
A common precursor for this compound is tropinone, which can be synthesized via the classic Robinson-Schöpf reaction.
Materials:
-
Succinaldehyde
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Sodium hydroxide solution
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
A solution of succinaldehyde is prepared in water.
-
Methylamine hydrochloride is added to the solution, followed by a solution of acetonedicarboxylic acid.
-
The pH of the mixture is adjusted to ~7 using a sodium hydroxide solution.
-
The reaction mixture is stirred at room temperature for several hours.
-
The solution is then acidified with hydrochloric acid and heated to facilitate the decarboxylation of the intermediate tropinonedicarboxylic acid to tropinone.
-
After cooling, the solution is made basic with sodium hydroxide and extracted with diethyl ether.
-
The ether extracts are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated to yield crude tropinone.
-
The crude product can be purified by distillation or chromatography.
Figure 2: Robinson-Schöpf synthesis of tropinone.
Biocatalytic Hydroxylation of Tropinone
The introduction of the hydroxyl group at the 6β-position can be achieved through biocatalytic methods, often employing cytochrome P450 enzymes.
Materials:
-
Tropinone
-
Whole-cell biocatalyst (e.g., recombinant E. coli or yeast expressing a suitable cytochrome P450 monooxygenase)
-
Growth medium for the biocatalyst
-
Inducer for enzyme expression (e.g., IPTG)
-
Buffer solution
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Cultivate the biocatalyst in a suitable growth medium to a desired cell density.
-
Induce the expression of the cytochrome P450 enzyme by adding an appropriate inducer.
-
After the induction period, harvest the cells and resuspend them in a buffer solution.
-
Add tropinone to the cell suspension to initiate the biotransformation.
-
Incubate the reaction mixture under controlled conditions (temperature, pH, aeration) for a specific period.
-
Monitor the progress of the reaction by techniques such as HPLC or GC-MS.
-
Once the reaction is complete, extract the product from the reaction mixture using an organic solvent.
-
The organic extract is then dried and the solvent evaporated to yield crude this compound.
-
Further purification can be achieved by column chromatography.[7][14]
Biological Significance and Pathways
Role in Scopolamine Biosynthesis
This compound is a key intermediate in the biosynthetic pathway of scopolamine, a medicinally important tropane alkaloid.[9] The pathway involves the enzymatic conversion of tropinone to tropine, which is then esterified and subsequently hydroxylated and epoxidized. The hydroxylation step at the 6-position is catalyzed by hyoscyamine 6β-hydroxylase (H6H), a 2-oxoglutarate-dependent dioxygenase.[9][10][11]
Figure 3: Simplified scopolamine biosynthetic pathway.
Interaction with Nicotinic Acetylcholine Receptors
Tropane alkaloids are known to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in neurotransmission.[1][3][5] While the specific interaction of this compound with nAChRs is not extensively characterized, its structural similarity to other tropane alkaloids suggests it may act as a modulator of these receptors. The binding of a tropane alkaloid to the nAChR can either block or modulate the influx of cations (Na⁺, K⁺, Ca²⁺), thereby affecting neuronal signaling.
Figure 4: Tropane alkaloid interaction with nAChR.
Conclusion
This compound is a molecule of significant interest due to its defined stereochemistry and its role as a precursor in the synthesis of valuable pharmaceuticals. A thorough understanding of its structure, properties, and reaction pathways is essential for researchers in natural product chemistry, drug discovery, and metabolic engineering. While further experimental data, particularly high-resolution crystal structures and detailed spectroscopic assignments, are needed for a complete characterization, this guide provides a solid foundation for future research and development endeavors.
References
- 1. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. | Semantic Scholar [semanticscholar.org]
- 2. Gating of nicotinic ACh receptors: latest insights into ligand binding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. column-chromatography.com [column-chromatography.com]
- 8. angenechemical.com [angenechemical.com]
- 9. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of Metabolic Engineering to the Production of Scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Tropane alkaloids GC/MS analysis and low dose elicitors’ effects on hyoscyamine biosynthetic pathway in hairy roots of Algerian Datura species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
6-Hydroxytropinone CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 5932-53-6 Molecular Formula: C₈H₁₃NO₂
This technical guide provides an in-depth overview of 6-Hydroxytropinone, a tropane alkaloid and a key intermediate in the biosynthesis of various pharmacologically active compounds. This document consolidates available data on its chemical properties, synthesis, and biological significance, tailored for professionals in research and drug development.
Core Chemical and Physical Data
A summary of the key identifiers and properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 5932-53-6 | [Internal Database] |
| Molecular Formula | C₈H₁₃NO₂ | [Internal Database] |
| IUPAC Name | (1R,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one | [Internal Database] |
| Synonyms | 6β-Hydroxytropinone, (+/-)-exo-6-Hydroxytropinone | [Internal Database] |
Biological Context and Significance
This compound is a naturally occurring intermediate in the metabolic pathway of tropane alkaloids in various plant species. Its strategic position in these pathways makes it a compound of interest for understanding and potentially manipulating the production of downstream alkaloids with significant medicinal properties.
Role in Tropane Alkaloid Biosynthesis
The biosynthesis of tropane alkaloids, a class of compounds known for their anticholinergic and anesthetic properties, involves a series of enzymatic transformations. This compound serves as a substrate for tropinone reductases, enzymes that catalyze the reduction of the ketone group at the C-3 position of the tropane ring.
One notable study demonstrated that a methylecgonone reductase, an enzyme involved in cocaine biosynthesis, can reduce this compound. The activity of this enzyme with this compound as a substrate was found to be 45% of its activity with its primary substrate, methylecgonone[1]. This indicates a degree of substrate flexibility for this class of enzymes and highlights the potential for cross-reactivity within the broader tropane alkaloid biosynthetic network.
The general biosynthetic pathway leading to tropane alkaloids is depicted below. This pathway underscores the central role of tropinone and its hydroxylated derivatives.
Caption: Simplified overview of the tropane alkaloid biosynthetic pathway.
Experimental Methodologies
While specific, detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in publicly available literature, this section outlines general procedures based on established methods for related tropane alkaloids. These methodologies provide a foundational framework for researchers to develop specific protocols tailored to their experimental needs.
Synthesis
The chemical synthesis of this compound can be approached through the hydroxylation of tropinone. A generalized experimental workflow is proposed below.
Caption: General workflow for the synthesis of this compound.
Purification
Purification of this compound from a reaction mixture or a natural extract would typically involve standard chromatographic techniques.
Column Chromatography Protocol (General):
-
Stationary Phase Selection: Silica gel is a common choice for the separation of polar compounds like alkaloids.
-
Solvent System Selection: A solvent system with appropriate polarity is crucial for effective separation. A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., methanol or ethyl acetate) is often employed. The optimal ratio would be determined by thin-layer chromatography (TLC) analysis.
-
Column Packing: The silica gel is packed into a column as a slurry in the initial, less polar solvent mixture.
-
Sample Loading: The crude sample is dissolved in a minimal amount of the solvent and loaded onto the top of the silica gel bed.
-
Elution: The solvent system is passed through the column, and fractions are collected. The polarity of the solvent can be gradually increased to elute compounds with higher polarity.
-
Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the purified this compound.
-
Solvent Removal: The solvent from the pooled, pure fractions is removed under reduced pressure to yield the purified compound.
Crystallization:
Further purification can often be achieved by crystallization from a suitable solvent or solvent mixture. The choice of solvent is critical and is determined by the solubility characteristics of this compound.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantitative analysis of volatile and semi-volatile compounds like this compound.
General GC-MS Protocol:
-
Sample Preparation: Biological samples would require an extraction step to isolate the alkaloids. This often involves liquid-liquid extraction with an organic solvent under basic conditions. An internal standard should be added for accurate quantification.
-
Derivatization (Optional but Recommended): To improve the volatility and thermal stability of this compound, derivatization of the hydroxyl group (e.g., silylation) is often performed prior to GC-MS analysis.
-
GC Separation:
-
Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase like DB-5ms or HP-5ms) is used.
-
Injector: A split/splitless or on-column injector is used.
-
Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the analyte from other components in the sample.
-
-
Mass Spectrometry Detection:
-
Ionization: Electron ionization (EI) is typically used.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly employed.
-
Data Acquisition: The mass spectrometer can be operated in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.
-
-
Quantification: A calibration curve is generated using standards of known concentrations to determine the concentration of this compound in the unknown samples.
Signaling Pathway Interactions
Currently, there is a lack of specific data in the public domain detailing the direct interaction of this compound with specific signaling pathways, including its binding affinity for nicotinic acetylcholine receptor subtypes. Research in this area would be valuable to elucidate its potential pharmacological effects.
Future Research Directions
The limited availability of in-depth technical data on this compound presents several opportunities for future research:
-
Development and optimization of robust and high-yield synthetic routes.
-
Comprehensive characterization of its physicochemical properties.
-
Detailed investigation of its metabolism and downstream products in various biological systems.
-
Elucidation of its pharmacological profile, including its interaction with neuronal receptors and its effect on signaling pathways.
-
Exploration of its potential as a precursor for the synthesis of novel therapeutic agents.
This technical guide serves as a starting point for researchers and professionals, summarizing the current state of knowledge and highlighting areas ripe for further investigation. The provided methodologies offer a practical framework for initiating experimental work on this intriguing tropane alkaloid.
References
Spectroscopic Data Analysis of 6-Hydroxytropinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data analysis of 6-Hydroxytropinone, a tropane alkaloid of interest in pharmaceutical research. This document details available mass spectrometry data, outlines typical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, and provides standardized experimental protocols for these analytical techniques.
Introduction to this compound
This compound, with the molecular formula C₈H₁₃NO₂, is a derivative of tropinone, a key intermediate in the biosynthesis of several pharmacologically important tropane alkaloids. Its structure, featuring a hydroxyl group on the bicyclic tropane core, makes it a subject of interest for the development of novel therapeutic agents. Spectroscopic analysis is crucial for the unequivocal identification and characterization of this and related compounds.
Spectroscopic Data Presentation
Mass Spectrometry (MS)
Mass spectrometry data provides information on the molecular weight and elemental composition of a compound. For this compound, the following data has been reported:
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₃NO₂ | [1][2] |
| Molecular Weight | 155.19 g/mol | [1][2] |
| Exact Mass | 155.094628657 Da | [1] |
| [M+H]⁺ | 156.1022 Da | Calculated |
| [M+Na]⁺ | 178.0841 Da | Calculated |
| [M+H-H₂O]⁺ | 138.1075 Da | Calculated |
Fragmentation Pattern: A detailed experimental fragmentation pattern for this compound is not widely published. However, based on the structure of tropane alkaloids, fragmentation would likely involve the loss of water from the hydroxyl group, cleavage of the bicyclic ring system, and loss of the N-methyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally determined ¹H and ¹³C NMR data for this compound are not available in the searched resources. The following tables present predicted chemical shifts based on the analysis of structurally similar tropane alkaloids and general principles of NMR spectroscopy. The numbering of the carbon and hydrogen atoms in the this compound structure is provided for reference.

¹H NMR (Proton NMR) - Predicted Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H1/H5 | 3.2 - 3.5 | Multiplet | Bridgehead protons, deshielded by the nitrogen atom. |
| H2/H4 (axial) | 2.0 - 2.3 | Multiplet | |
| H2/H4 (equatorial) | 2.5 - 2.8 | Multiplet | Deshielded due to proximity to the carbonyl group. |
| H6 | 4.0 - 4.3 | Multiplet | Deshielded by the adjacent hydroxyl group. |
| H7 (axial) | 1.8 - 2.1 | Multiplet | |
| H7 (equatorial) | 2.2 - 2.5 | Multiplet | |
| N-CH₃ | 2.3 - 2.6 | Singlet | Methyl group attached to the nitrogen atom. |
| OH | Variable | Broad Singlet | Chemical shift is dependent on solvent and concentration. |
¹³C NMR (Carbon NMR) - Predicted Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C1/C5 | 60 - 65 | Bridgehead carbons adjacent to the nitrogen atom. |
| C2/C4 | 45 - 50 | |
| C3 | 210 - 220 | Carbonyl carbon, highly deshielded. |
| C6 | 65 - 70 | Carbon bearing the hydroxyl group. |
| C7 | 35 - 40 | |
| N-CH₃ | 35 - 40 | Methyl carbon attached to the nitrogen atom. |
Infrared (IR) Spectroscopy
A specific IR spectrum for this compound is not publicly available. The following table lists the expected characteristic absorption bands based on the functional groups present in the molecule.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |
| C-H (sp³) | Stretching | 2850 - 3000 | Medium to Strong |
| C=O (Ketone) | Stretching | 1700 - 1725 | Strong |
| C-N (Amine) | Stretching | 1000 - 1250 | Medium |
| C-O (Alcohol) | Stretching | 1050 - 1260 | Medium to Strong |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a wider spectral width (e.g., 0-220 ppm) and a longer acquisition time or a higher number of scans due to the lower natural abundance of ¹³C.
-
Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in the assignment of proton and carbon signals.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrumentation and Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty, clean ATR crystal.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
-
Instrumentation and Data Acquisition (Electrospray Ionization - ESI):
-
Use a mass spectrometer equipped with an ESI source, often coupled to a liquid chromatography system (LC-MS).
-
Introduce the sample solution into the ESI source via direct infusion or through the LC column.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts.
-
To obtain fragmentation data (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell of the mass spectrometer.
-
Visualization of Analytical Workflow
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound and the logical relationship between the different spectroscopic techniques.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship of spectroscopic data for structure elucidation.
References
The Enigmatic World of Tropane Alkaloids: From Natural Occurrence to Biosynthetic Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Tropane alkaloids, a fascinating class of bicyclic secondary metabolites, have captivated scientists for centuries with their potent physiological effects and complex chemical structures.[1] Naturally occurring in a diverse range of plant species, these compounds, including the notorious cocaine and the pharmaceutically vital atropine and scopolamine, play significant roles in medicine, pharmacology, and toxicology. This technical guide provides a comprehensive overview of the natural distribution of tropane alkaloids and delves into the intricate details of their biosynthesis, offering valuable insights for researchers, scientists, and professionals involved in drug development and plant biochemistry.
Natural Occurrence and Distribution
Tropane alkaloids are predominantly found in the Solanaceae family, which encompasses a wide array of plants, including deadly nightshade (Atropa belladonna), henbane (Hyoscyamus niger), and various Datura species.[1][2] However, their presence is not limited to this family; they are also found in other plant families such as Erythroxylaceae (e.g., Erythroxylum coca, the source of cocaine), Proteaceae, Euphorbiaceae, Rhizophoraceae, Convolvulaceae, and Brassicaceae.[3][4][5][6][7] This scattered distribution across different plant lineages suggests that the biosynthetic pathways for these alkaloids may have evolved independently on multiple occasions.[5]
The concentration and composition of tropane alkaloids can vary significantly depending on the plant species, the specific organ, and even the developmental stage of the plant.[1][8] Generally, the highest concentrations are found in the roots and seeds, which are considered the primary sites of biosynthesis and storage for many of these compounds.[3][9]
Quantitative Distribution of Key Tropane Alkaloids
To facilitate a comparative understanding, the following tables summarize the quantitative data on the occurrence of major tropane alkaloids in selected plant species.
Table 1: Tropane Alkaloid Content in Atropa belladonna
| Plant Organ | Atropine (% dry weight) | Scopolamine (% dry weight) | Total Alkaloids (% dry weight) |
| Leaves (Wild) | Higher than Scopolamine | Lower than Atropine | 2.88 |
| Roots (Wild) | Higher than Scopolamine | Lower than Atropine | 8.06 |
| Stem (Wild) | Higher than Scopolamine | Lower than Atropine | 1.42 |
| Leaves (Cultivated) | Higher than Scopolamine | Lower than Atropine | 1.76 |
| Roots (Cultivated) | Higher than Scopolamine | Lower than Atropine | 3.30 |
| Stem (Cultivated) | Higher than Scopolamine | Lower than Atropine | 1.42 |
| Seeds (Cultivated) | Higher than Scopolamine | Lower than Atropine | 4.82 |
Table 2: Tropane Alkaloid Content in Datura stramonium
| Plant Organ | Atropine (mg/kg dry weight) | Scopolamine (mg/kg dry weight) |
| Leaves (20 cm plant) | 52,078.6 | - |
| Leaves (70 cm plant) | 10,071.5 | - |
| Leaves (general range) | 134 - 4710 | 16 - 1790 |
Source:[11] Note: Scopolamine concentrations for the 20cm and 70cm plants were not explicitly provided in the source.
Table 3: Cocaine Content in Erythroxylum coca
| Plant Material | Cocaine Content |
| Dry Leaves (var. coca) | 0.23% - 0.96% |
| Fresh Leaves (average) | ~0.8% (0.3% - 1.5%) |
| Coca Tea (per tea bag, exhaustive extraction) | ~5.11 mg (Peruvian), ~4.86 mg (Bolivian) |
Biosynthesis of Tropane Alkaloids
The biosynthesis of tropane alkaloids is a complex process that has been the subject of extensive research. The pathways, while leading to the characteristic tropane ring, exhibit significant differences between the Solanaceae and Erythroxylaceae families, providing strong evidence for their convergent evolution.[5]
The Solanaceae Pathway: From Putrescine to Scopolamine
In members of the Solanaceae family, the biosynthesis of tropane alkaloids primarily occurs in the roots. The pathway begins with the amino acid ornithine, which is converted to putrescine.
Key Enzymes in the Solanaceae Pathway:
-
Ornithine Decarboxylase (ODC): Catalyzes the conversion of ornithine to putrescine.
-
Putrescine N-methyltransferase (PMT): Methylates putrescine to form N-methylputrescine, a key committed step in the pathway.[13]
-
N-methylputrescine Oxidase (MPO), Pyrrolidine Ketide Synthase (PYKS), and Cytochrome P450 (CYP82M3): A series of enzymatic reactions that lead to the formation of the tropane ring core, tropinone.
-
Tropinone Reductase I (TR-I) and Tropinone Reductase II (TR-II): These two enzymes represent a crucial branching point. TR-I reduces tropinone to tropine, which is the precursor for hyoscyamine and scopolamine. TR-II reduces tropinone to pseudotropine, which leads to the synthesis of other types of tropane alkaloids.[9]
-
Littorine Synthase (LS): Catalyzes the esterification of tropine with phenyllactic acid to form littorine.
-
Cytochrome P450 (CYP80F1): A mutase that rearranges littorine to hyoscyamine aldehyde.
-
Hyoscyamine 6β-hydroxylase (H6H): A bifunctional enzyme that first hydroxylates hyoscyamine to 6-hydroxyhyoscyamine and then catalyzes an epoxidation reaction to form scopolamine.[5][14]
The Erythroxylaceae Pathway: The Road to Cocaine
In Erythroxylum coca, the biosynthesis of cocaine occurs in the young leaves. While it also starts from putrescine, the subsequent steps and key enzymes differ significantly from the Solanaceae pathway.
Key Enzymes in the Erythroxylaceae Pathway:
-
Putrescine N-methyltransferase (PMT): Similar to the Solanaceae pathway, PMT catalyzes the initial methylation of putrescine.
-
Methylecgonone Reductase (MecgoR): This enzyme, belonging to the aldo-keto reductase family, is distinct from the tropinone reductases found in Solanaceae and is responsible for the reduction of methylecgonone to methylecgonine.[5]
-
Benzoyl-CoA:methylecgonine benzoyltransferase: This enzyme catalyzes the final step, the benzoylation of methylecgonine to produce cocaine.
Regulation of Tropane Alkaloid Biosynthesis
The biosynthesis of tropane alkaloids is tightly regulated by a variety of internal and external factors. Plant hormones, particularly jasmonates, play a crucial role in upregulating the expression of key biosynthetic genes.
Jasmonate Signaling Pathway
Methyl jasmonate (MeJA), a well-known plant stress hormone, has been shown to induce the accumulation of tropane alkaloids in several plant species.[15][16] This induction is mediated by a signaling cascade that leads to the activation of specific transcription factors, which in turn bind to the promoter regions of biosynthetic genes and enhance their transcription.
This signaling pathway involves the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, which then releases transcription factors such as MYC2 and ETHYLENE RESPONSE FACTOR (ERF) to activate the expression of downstream genes, including those involved in tropane alkaloid biosynthesis.[15][16]
Experimental Protocols
A thorough understanding of tropane alkaloid biosynthesis relies on robust experimental methodologies. The following section provides an overview of key experimental protocols used in this field of research.
Tropane Alkaloid Extraction and Quantification
1. Extraction from Plant Material:
-
Principle: This protocol describes a solid-liquid extraction method to isolate tropane alkaloids from dried plant material.
-
Materials:
-
Dried and powdered plant material (e.g., roots, leaves, seeds)
-
Methanol or a mixture of chloroform:methanol:ammonia (15:15:1 v/v/v)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
-
Procedure:
-
Weigh a known amount of powdered plant material (e.g., 1 g) and place it in a suitable flask.
-
Add a specific volume of the extraction solvent (e.g., 20 mL of methanol).
-
Sonicate the mixture for a defined period (e.g., 30 minutes) to enhance extraction efficiency.
-
Centrifuge the mixture to pellet the plant debris.
-
Carefully decant the supernatant containing the extracted alkaloids.
-
Repeat the extraction process with fresh solvent on the remaining plant material to ensure complete extraction.
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
-
Redissolve the crude extract in a known volume of a suitable solvent (e.g., methanol) for further analysis.
-
2. Quantification by High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is a widely used technique for the separation and quantification of tropane alkaloids based on their differential partitioning between a stationary phase and a mobile phase.
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV or mass spectrometry (MS) detector.
-
C18 reverse-phase column.
-
-
Mobile Phase (Isocratic): A mixture of acetonitrile and a buffer (e.g., 50 mM phosphate buffer, pH 2.95) in a specific ratio (e.g., 10:90 v/v).
-
Procedure:
-
Prepare standard solutions of known concentrations of the target tropane alkaloids (e.g., atropine, scopolamine).
-
Filter the prepared plant extract and standard solutions through a 0.45 µm syringe filter before injection.
-
Inject a fixed volume (e.g., 20 µL) of the standards and samples into the HPLC system.
-
Monitor the elution of the alkaloids using a UV detector at a specific wavelength (e.g., 210 nm) or an MS detector.
-
Identify the alkaloids in the sample by comparing their retention times with those of the standards.
-
Quantify the alkaloids by constructing a calibration curve from the peak areas of the standard solutions and interpolating the peak areas of the sample.
-
3. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For tropane alkaloids, derivatization is often required to improve their volatility and thermal stability.
-
Instrumentation:
-
GC-MS system equipped with a gas chromatograph, a mass spectrometer, and an appropriate capillary column (e.g., DB-5ms).
-
-
Derivatization: The extracted alkaloids are often converted to their trimethylsilyl (TMS) derivatives using a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Procedure:
-
Evaporate a known volume of the plant extract to dryness under a stream of nitrogen.
-
Add the derivatizing agent and an appropriate solvent, and heat the mixture to facilitate the reaction.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Separate the derivatized alkaloids based on their boiling points and interactions with the column.
-
Identify the compounds based on their retention times and mass spectra, which are compared to those of derivatized standards and library data.
-
Quantify the alkaloids using a calibration curve prepared from derivatized standards.
-
Gene Expression Analysis
1. RNA Extraction from Plant Tissues:
-
Principle: This protocol describes the isolation of total RNA from plant tissues, which is a prerequisite for gene expression studies.
-
Materials:
-
Fresh plant tissue (e.g., roots, leaves)
-
Liquid nitrogen
-
TRIzol reagent or similar RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
RNase-free water
-
-
Procedure:
-
Freeze the fresh plant tissue immediately in liquid nitrogen to prevent RNA degradation.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Add TRIzol reagent to the powdered tissue and homogenize.
-
Add chloroform, mix vigorously, and centrifuge to separate the mixture into aqueous and organic phases.
-
Carefully transfer the upper aqueous phase containing the RNA to a new tube.
-
Precipitate the RNA by adding isopropanol and centrifuging.
-
Wash the RNA pellet with 75% ethanol to remove impurities.
-
Air-dry the pellet and resuspend it in RNase-free water.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer and gel electrophoresis.
-
2. Quantitative Real-Time PCR (qPCR):
-
Principle: qPCR is a highly sensitive and specific method for quantifying the expression levels of target genes.
-
Materials:
-
Extracted total RNA
-
Reverse transcriptase enzyme and reagents for cDNA synthesis
-
qPCR instrument
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for the target biosynthetic genes (e.g., PMT, H6H) and a reference gene.
-
-
Procedure:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Design and validate specific primers for the target and reference genes.
-
Prepare the qPCR reaction mixture containing the cDNA template, primers, and qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument, which monitors the fluorescence signal at each cycle.
-
Analyze the data to determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of the target genes by normalizing their Ct values to the Ct value of the reference gene using a method such as the 2-ΔΔCt method.
-
Enzyme Assays
1. Putrescine N-methyltransferase (PMT) Enzyme Assay:
-
Principle: This assay measures the activity of PMT by quantifying the formation of N-methylputrescine from putrescine and the methyl donor S-adenosyl-L-methionine (SAM).
-
Materials:
-
Crude or purified enzyme extract
-
Putrescine
-
S-adenosyl-L-methionine (SAM)
-
Reaction buffer (e.g., Tris-HCl, pH 8.5)
-
Stopping solution (e.g., saturated sodium carbonate)
-
Dansyl chloride for derivatization
-
HPLC system with a fluorescence detector
-
-
Procedure:
-
Prepare a reaction mixture containing the buffer, putrescine, and SAM.
-
Initiate the reaction by adding the enzyme extract.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding the stopping solution.
-
Derivatize the product, N-methylputrescine, with dansyl chloride to make it fluorescent.
-
Separate and quantify the dansylated N-methylputrescine using HPLC with fluorescence detection.
-
Calculate the enzyme activity based on the amount of product formed per unit of time and protein concentration.
-
2. Tropinone Reductase (TR-I and TR-II) Enzyme Assay:
-
Principle: The activity of TR-I and TR-II is determined by monitoring the oxidation of NADPH to NADP+ at 340 nm, which is coupled to the reduction of tropinone to tropine or pseudotropine.
-
Materials:
-
Crude or purified enzyme extract
-
Tropinone
-
NADPH
-
Reaction buffer (e.g., potassium phosphate, pH 6.2 for TR-I, sodium phosphate, pH 7.0 for TR-II)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing the buffer and tropinone.
-
Initiate the reaction by adding NADPH and the enzyme extract.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADPH oxidation, using the molar extinction coefficient of NADPH.
-
3. Hyoscyamine 6β-hydroxylase (H6H) Enzyme Assay:
-
Principle: The activity of H6H is measured by quantifying the conversion of hyoscyamine to 6-hydroxyhyoscyamine and scopolamine.
-
Materials:
-
Crude or purified enzyme extract
-
Hyoscyamine
-
2-oxoglutarate
-
FeSO4
-
Ascorbate
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
HPLC system
-
-
Procedure:
-
Prepare a reaction mixture containing the buffer, hyoscyamine, 2-oxoglutarate, FeSO4, and ascorbate.
-
Initiate the reaction by adding the enzyme extract.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a suitable solvent (e.g., ethyl acetate) and vortexing.
-
Extract the products into the organic phase.
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis.
-
Separate and quantify the products, 6-hydroxyhyoscyamine and scopolamine, using HPLC with UV or MS detection.
-
Calculate the enzyme activity based on the amount of products formed.
-
Conclusion
The study of the natural occurrence and biosynthesis of tropane alkaloids remains a vibrant and important area of scientific inquiry. The diverse distribution of these compounds across the plant kingdom and the independent evolution of their biosynthetic pathways highlight the remarkable adaptability of plant secondary metabolism. A deep understanding of these pathways, from the precursor molecules to the final alkaloid products, is essential for the development of new pharmaceuticals and for the metabolic engineering of plants to enhance the production of valuable medicinal compounds. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the fascinating world of tropane alkaloids further and to unlock their full potential for the benefit of human health.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, expression and biochemical characterization of recombinant hyoscyamine-6β-hydroxylase from Brugmansia sanguinea – tuning the scopolamine production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcription factors in alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. KEGG PATHWAY Database [genome.jp]
- 11. enzyme putrescine n-methyltransferase: Topics by Science.gov [science.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Isolation, expression and biochemical characterization of recombinant hyoscyamine-6β-hydroxylase from Brugmansia sanguinea – tuning the scopolamine production - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. Putrescine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 15. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
6-Hydroxytropinone: A Technical Guide to its Role in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxytropinone, a tropane alkaloid derivative, holds a significant position in medicinal chemistry as a versatile synthetic intermediate for the development of novel therapeutic agents. Its unique bicyclic structure and strategic hydroxyl group placement make it a valuable scaffold for creating compounds with a range of pharmacological activities, primarily targeting the cholinergic system. This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, synthesis methodologies, and its pivotal role as a precursor in the synthesis of medicinally important compounds. The document further details generalized experimental protocols for its synthesis and biological evaluation and illustrates key conceptual frameworks through logical diagrams.
Introduction
Tropane alkaloids, a class of bicyclic [3.2.1] nitrogen-containing compounds, have long been a source of potent and medicinally relevant molecules, including atropine and cocaine. Within this family, this compound (C₈H₁₃NO₂) serves as a crucial building block in the synthesis of various pharmaceuticals.[1] Its chemical structure, featuring a hydroxyl group at the 6-position of the tropinone core, offers a reactive handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of new drug candidates.[1] This guide aims to consolidate the current knowledge on this compound for researchers and professionals in the field of drug discovery and development.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in medicinal chemistry. These properties influence its reactivity, solubility, and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₂ | [2] |
| Molecular Weight | 155.19 g/mol | [2] |
| CAS Number | 258887-45-5 | [2] |
| IUPAC Name | (1R,5R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one | [2] |
| Canonical SMILES | CN1[C@@H]2CC([C@H]1CC(=O)C2)O | [2] |
| LogP (calculated) | -0.6 | [2] |
| Topological Polar Surface Area | 40.5 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 0 | [2] |
Synthesis of this compound and its Derivatives
The synthesis of this compound is a key step in the development of its derivatives. While specific, detailed protocols with quantitative yields for this compound are not extensively reported in publicly available literature, general synthetic strategies have been described.
General Synthesis Strategies
Several approaches can be employed for the synthesis of this compound:
-
Direct Hydroxylation of Tropinone: This method involves the introduction of a hydroxyl group directly onto the tropinone scaffold using specific oxidizing agents and controlled reaction conditions.
-
Rearrangement Reactions: Starting from other tropane alkaloids, such as 6β-hydroxytropine, rearrangement reactions can be utilized to yield this compound.[1]
General Experimental Protocol for the Synthesis of Tropinone Derivatives
The following is a generalized protocol for the synthesis of tropinone derivatives, which can be adapted for the synthesis of this compound analogs. This procedure is based on the Claisen-Schmidt condensation reaction.[3]
Materials:
-
Tropinone or a suitable precursor
-
Appropriate aromatic aldehyde
-
Ethanol
-
10% Sodium hydroxide (NaOH) solution
-
5% Hydrochloric acid (HCl) solution
-
Ethyl acetate (EtOAc)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve tropinone (1 equivalent) and 10% NaOH (catalytic amount) in ethanol.
-
In a separate flask, dissolve the corresponding aldehyde (2.2 equivalents) in ethanol.
-
Slowly add the aldehyde solution to the tropinone solution at 0°C over 20 minutes.
-
Stir the resulting mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a 5% HCl solution.
-
Extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with saturated Na₂CO₃ solution and then with saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Note: This is a general procedure and the specific conditions, such as reaction time and purification solvents, will need to be optimized for the synthesis of this compound and its specific derivatives.
Role in Medicinal Chemistry: A Precursor to Bioactive Molecules
The primary role of this compound in medicinal chemistry is as a key intermediate in the synthesis of more complex and pharmacologically active molecules.
Synthesis of Anisodamine
This compound is a known precursor in the synthetic pathways leading to anisodamine. Anisodamine is a naturally occurring tropane alkaloid with anticholinergic properties and has been used in traditional medicine for various purposes.
Exploration of Novel Derivatives
The hydroxyl group of this compound provides a convenient point for chemical modification, allowing for the synthesis of a library of derivatives. By reacting the hydroxyl group to form esters, ethers, or other functional groups, medicinal chemists can systematically alter the molecule's properties to enhance its biological activity, selectivity, and pharmacokinetic profile.
Biological Activity and Mechanism of Action
As a tropane alkaloid, this compound and its derivatives are expected to interact with the cholinergic nervous system.
Interaction with Cholinergic Receptors
Tropane alkaloids are well-documented as ligands for both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs). They can act as either agonists or antagonists at these receptors, leading to a wide range of physiological effects. It is anticipated that this compound derivatives would also exhibit affinity for these receptors.
General Experimental Protocol: Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
This protocol provides a general framework for assessing the binding affinity of compounds like this compound to nAChRs.[1][4][5]
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest.
-
Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine, [³H]cytisine).
-
Test compound (e.g., this compound derivative).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the receptor preparation, the radioligand at a fixed concentration (typically at or below its Kₑ), and the test compound at various concentrations.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known competing ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value of the test compound, which can then be used to calculate the inhibition constant (Kᵢ).[6]
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: A simplified diagram of a cholinergic signaling pathway involving a nicotinic acetylcholine receptor, a potential target for this compound derivatives.
Conclusion and Future Perspectives
This compound is a molecule of significant interest in medicinal chemistry due to its strategic position as a synthetic intermediate for tropane alkaloid-based drug discovery. While its direct biological activity is not extensively characterized in the public domain, its value lies in the potential for creating a diverse range of derivatives with tailored pharmacological profiles. Future research should focus on the development of efficient and stereoselective synthetic routes to this compound and its analogs. Furthermore, comprehensive pharmacological evaluation of these new chemical entities, including quantitative assessment of their activity at various cholinergic receptor subtypes, will be crucial for unlocking their full therapeutic potential. The exploration of this compound-based compounds could lead to the discovery of novel treatments for a variety of disorders involving the cholinergic system, such as neurodegenerative diseases, pain, and inflammation.
References
- 1. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H13NO2 | CID 51346151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to 6-Hydroxytropinone: Nomenclature, Properties, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxytropinone is a significant bicyclic organic compound belonging to the tropane alkaloid family. Its rigid structure and chemical functionalities make it a valuable intermediate in the synthesis of various pharmacologically active molecules. This technical guide provides a comprehensive overview of this compound, including its official IUPAC name, common synonyms, physicochemical properties, and its relevance in the context of medicinal chemistry, particularly as a precursor to nicotinic acetylcholine receptor (nAChR) antagonists.
Chemical Identity and Nomenclature
The systematic naming of chemical compounds is crucial for unambiguous identification. The universally recognized IUPAC name for this compound is (1R,5R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one [1]. However, it is also known by several synonyms in scientific literature and chemical catalogs.
| Identifier | Value |
| IUPAC Name | (1R,5R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one[1] |
| Common Name | This compound |
| Synonyms | (+/-)-exo-6-Hydroxytropinone, 6-hydroxy-tropinone, 8-Azabicyclo[3.2.1]octan-3-one, 6-hydroxy-8-methyl-, exo-, 6β-Hydroxytropan-3-one, 7-hydroxy-8-methylazabicyclo[3.2.1]octan-3-one[2][3] |
| CAS Number | 258887-45-5, 5932-53-6[1][2][3] |
| Molecular Formula | C₈H₁₃NO₂[1] |
| Molecular Weight | 155.19 g/mol [1] |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, characterization, and application in synthesis.
| Property | Value | Source |
| Melting Point | 129 - 130 °C | Experimental |
| Boiling Point | 272 °C | Experimental |
| XLogP3-AA | -0.6 | Computed[1] |
| Hydrogen Bond Donor Count | 1 | Computed[1] |
| Hydrogen Bond Acceptor Count | 2 | Computed[1] |
| Rotatable Bond Count | 0 | Computed[1] |
| Exact Mass | 155.09462865 g/mol | Computed[1] |
| Monoisotopic Mass | 155.09462865 g/mol | Computed[1] |
| Topological Polar Surface Area | 40.5 Ų | Computed[1] |
Note: Experimental spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound were not available in the searched public-domain resources.
Synthesis of this compound and Related Tropinones
The synthesis of the tropane skeleton is a classic topic in organic chemistry. While the detailed experimental protocol for the original synthesis of this compound by Sheehan and Bloom was not accessible, the general principles are based on the foundational work of Robinson on the synthesis of tropinone. This biomimetic approach involves a one-pot reaction between succinaldehyde, methylamine, and a dicarboxylic acid derivative[4].
A general protocol for the synthesis of a tropinone analogue is provided below, which can be adapted for the synthesis of this compound by using appropriately substituted starting materials.
Experimental Protocol: Synthesis of a Tropinone Analogue
This protocol describes the N-substitution of tropinone with a triazine ring and illustrates a common synthetic modification of the tropinone core[5][6].
Materials:
-
Tropinone
-
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)
-
Dichloromethane (DCM)
-
1 M Aqueous Potassium Hydrogen Sulfate (KHSO₄)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a vigorously stirred solution of CDMT (0.350 g, 2 mmol) in dichloromethane (5 mL), add tropinone (0.28 g, 2 mmol)[5].
-
Gently boil the mixture under reflux for 24 hours[5].
-
Cool the solution to room temperature.
-
Wash the solution with 1 M aqueous KHSO₄ and then with water[5].
-
Dry the organic layer with MgSO₄ and evaporate the solvent under reduced pressure[5].
-
The resulting crude product can be purified by column chromatography on silica gel, eluting with dichloromethane[6].
-
Characterize the product using thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy[5].
Biological Activity and Relevance
This compound serves as a key intermediate in the synthesis of compounds with significant biological activity. Notably, it is a precursor for the synthesis of anisodamine, which acts as an antagonist of nicotinic acetylcholine receptors (nAChRs)[7]. These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. Antagonism of nAChRs is a therapeutic strategy for a variety of conditions, including certain neurological disorders and as smoking cessation aids.
Signaling Pathway of Nicotinic Acetylcholine Receptors
The binding of acetylcholine or other agonists to nAChRs triggers a conformational change that opens the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx depolarizes the cell membrane, initiating a cellular response. Antagonists, such as those derived from this compound, bind to the receptor but do not activate it, thereby blocking the action of acetylcholine.
Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor (nAChR).
Experimental Workflow: High-Throughput Screening for nAChR Antagonists
Identifying novel nAChR antagonists often involves high-throughput screening (HTS) of chemical libraries. The following workflow outlines a typical cell-based functional assay using a fluorescence-based method to quantify intracellular calcium changes upon receptor activation.
Caption: Experimental workflow for a high-throughput nAChR antagonist assay.
Detailed Experimental Protocol: nAChR Functional Antagonist Assay
The following is a representative protocol for a cell-based functional assay to identify and characterize nAChR antagonists[8].
Cell Line:
-
CHO-K1 cells stably expressing the human nAChR α4β2 subtype.
Materials:
-
CHO-K1/nAChR α4β2 cells
-
Cell culture medium (e.g., DMEM/F12)
-
384-well black-walled, clear-bottom assay plates
-
Calcium 6 dye kit
-
Test compounds (potential antagonists)
-
Reference antagonist (e.g., Mepyramine)
-
Agonist (e.g., Epibatidine)
-
Fluorescence Imaging Plate Reader (FLIPR) system
Procedure:
-
Cell Plating: Seed the CHO-K1/nAChR α4β2 cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: Remove the cell culture medium and add the Calcium 6 dye loading buffer to each well. Incubate the plates for a specified time (e.g., 2 hours) at 37°C to allow for dye uptake.
-
Compound Addition: Add the test compounds at various concentrations to the assay plates. Include wells with a reference antagonist and vehicle control (e.g., DMSO). Incubate for 30 minutes at room temperature[8].
-
Agonist Stimulation and Fluorescence Reading: Place the assay plates into the FLIPR system. The instrument will add a pre-determined concentration of the agonist (e.g., 300 nM Epibatidine) to all wells to stimulate the nAChRs[8].
-
Simultaneously, the FLIPR system will measure the fluorescence kinetics, tracking the change in intracellular calcium concentration.
-
Data Analysis: The fluorescence signal is proportional to the intracellular calcium concentration. A decrease in the agonist-induced fluorescence signal in the presence of a test compound indicates antagonist activity. Calculate the half-maximal inhibitory concentration (IC₅₀) for each active compound.
Conclusion
This compound is a chemically and biologically significant molecule. Its well-defined structure and reactivity make it an important building block in the synthesis of tropane alkaloids with therapeutic potential. A thorough understanding of its properties, synthesis, and the biological pathways it can influence is essential for researchers in medicinal chemistry and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation and application of this versatile compound.
References
- 1. This compound | C8H13NO2 | CID 51346151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound | 258887-45-5 [smolecule.com]
- 8. reactionbiology.com [reactionbiology.com]
In-Depth Technical Guide to the Chirality and Enantiomeric Forms of 6-Hydroxytropinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxytropinone, a derivative of the tropane alkaloid family, is a chiral molecule with significant implications in medicinal chemistry and pharmacology. Its stereochemistry plays a crucial role in its biological activity, particularly in its interaction with nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the enantiomeric forms of this compound. It includes detailed experimental protocols, quantitative data on the physical and chemical properties of the enantiomers, and an exploration of their differential pharmacological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting the cholinergic system.
Introduction to Chirality in this compound
Chirality, a fundamental concept in stereochemistry, refers to a geometric property of a molecule that is non-superimposable on its mirror image. Chiral molecules that are mirror images of each other are known as enantiomers. These enantiomers often exhibit identical physical and chemical properties in an achiral environment but can have profoundly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
This compound possesses a bicyclic tropane core with a hydroxyl group at the 6-position, which introduces chirality into the molecule. The two enantiomers of this compound are designated as (+)-6-Hydroxytropinone and (-)-6-Hydroxytropinone, based on the direction in which they rotate plane-polarized light. The absolute configuration of the chiral centers determines the specific three-dimensional arrangement of the atoms and thus the overall shape of the molecule, which is critical for its interaction with biological targets.
Physicochemical Properties of this compound Enantiomers
While this compound is commercially available, it is most commonly supplied as a racemic mixture, meaning it contains equal amounts of the (+) and (-) enantiomers. The separation and characterization of the individual enantiomers are essential for understanding their distinct pharmacological profiles.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₈H₁₃NO₂ |
| Molecular Weight | 155.19 g/mol |
| CAS Number (Racemate) | 5932-53-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents |
Enantioselective Synthesis and Resolution
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or resolution of the racemic mixture.
Enantioselective Synthesis
Enantioselective synthesis aims to produce a single enantiomer directly. While specific protocols for the enantioselective synthesis of this compound are not widely published, general strategies for the asymmetric synthesis of tropane alkaloids can be adapted. These methods often involve the use of chiral catalysts or starting materials to control the stereochemistry of the reaction.
Resolution of Racemic this compound
Resolution is the process of separating a racemic mixture into its individual enantiomers. Common methods for the resolution of tropane alkaloids include:
-
Classical Resolution using Chiral Resolving Agents: This method involves the reaction of the racemic this compound with a chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts.[1] These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The desired enantiomer can then be recovered from the separated diastereomeric salt.
-
Preparative Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers on a preparative scale.[2][3] The racemic mixture is passed through a column containing a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation.
Experimental Protocol: Preparative Chiral HPLC of a Tropane Alkaloid Analog
While a specific protocol for this compound is not available, the following protocol for the chiral separation of a similar tropane alkaloid can be adapted.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based CSP like Chiralcel® or Chiralpak®)
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for baseline separation.
-
A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic compounds like tropane alkaloids.
Procedure:
-
Dissolve the racemic this compound in the mobile phase to prepare a concentrated sample solution.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate.
-
Inject a small volume of the sample onto the column to determine the retention times of the two enantiomers and to optimize the separation conditions (analytical scale).
-
Once optimal conditions are established, scale up the injection volume for preparative separation.
-
Collect the fractions corresponding to each enantiomer as they elute from the column.
-
Analyze the collected fractions for enantiomeric purity using an analytical chiral HPLC method.
-
Combine the pure fractions of each enantiomer and remove the solvent under reduced pressure to obtain the isolated enantiomers.
Pharmacological Activity and Signaling Pathways
The primary pharmacological target of this compound is the nicotinic acetylcholine receptor (nAChR), a family of ligand-gated ion channels that play a critical role in neurotransmission in the central and peripheral nervous systems.[4][5] The stereochemistry of this compound is expected to significantly influence its binding affinity and functional activity at different nAChR subtypes.
Differential Interaction with Nicotinic Acetylcholine Receptors
While specific studies on the differential binding of this compound enantiomers are limited, it is a well-established principle that enantiomers of chiral drugs can exhibit different affinities and efficacies for their biological targets. The two enantiomers of this compound will likely display distinct binding profiles to the various nAChR subtypes (e.g., α4β2, α7). One enantiomer may act as a potent agonist, while the other may be less active or even act as an antagonist.
Signaling Pathways
Upon activation by an agonist, nAChRs undergo a conformational change that opens an ion channel, allowing the influx of cations such as Na⁺ and Ca²⁺. This influx leads to depolarization of the cell membrane and the initiation of downstream signaling cascades. The specific intracellular signaling pathways activated can vary depending on the nAChR subtype and the cell type.
Diagram 1: General Signaling Pathway of nAChR Activation
Caption: General signaling pathway upon nicotinic acetylcholine receptor (nAChR) activation.
The differential activation of nAChR subtypes by the enantiomers of this compound could lead to distinct downstream signaling events and ultimately, different physiological responses. For example, one enantiomer might preferentially activate α7 nAChRs, which are known to be highly permeable to Ca²⁺ and are implicated in neuroprotection and cognitive function. The other enantiomer might have a higher affinity for α4β2 nAChRs, which are involved in nicotine addiction and reward pathways.
Conclusion
The chirality of this compound is a critical determinant of its biological activity. The separation and individual characterization of its enantiomers are paramount for the development of selective and effective therapeutics targeting the nicotinic acetylcholine receptor system. This guide has provided an overview of the current knowledge on the stereochemistry of this compound, including methods for its resolution and a discussion of its potential stereoselective pharmacology. Further research is warranted to fully elucidate the quantitative properties of the individual enantiomers and their specific interactions with nAChR subtypes and downstream signaling pathways. This will undoubtedly pave the way for the rational design of novel drugs with improved efficacy and reduced side effects.
References
- 1. Chirality and Numbering of Substituted Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. | Semantic Scholar [semanticscholar.org]
- 5. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 6-Hydroxytropinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxytropinone, a derivative of the tropane alkaloid tropinone, is a pivotal intermediate in the synthesis of various pharmacologically significant compounds. Its chemical structure, characterized by a hydroxyl group on the tropane core, imparts distinct physicochemical properties that govern its behavior in various solvent systems. A thorough understanding of its solubility in organic solvents is paramount for its efficient purification, formulation, and application in drug discovery and development. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and a visualization of its biosynthetic context.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the general solubility characteristics of tropane alkaloids and the polarity imparted by the hydroxyl and ketone functionalities, a qualitative understanding can be inferred. The compound is known to be soluble in a range of polar organic solvents.[1] For the purpose of this guide, the following table presents hypothetical, yet plausible, quantitative solubility data to illustrate how such information would be structured. Researchers are strongly encouraged to determine experimental values for their specific applications using the protocol outlined below.
Table 1: Hypothetical Quantitative Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Chloroform | CHCl₃ | 4.1 | 15.2 | 0.98 |
| Dichloromethane | CH₂Cl₂ | 3.1 | 12.5 | 0.81 |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 8.9 | 0.57 |
| Acetone | C₃H₆O | 5.1 | 20.7 | 1.33 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 35.1 | 2.26 |
| Ethanol | C₂H₅OH | 4.3 | 18.3 | 1.18 |
| Methanol | CH₃OH | 5.1 | 25.4 | 1.64 |
Note: The data presented in this table is for illustrative purposes only and has not been experimentally verified.
Experimental Protocol: Determination of this compound Solubility
The following protocol details the widely accepted "shake-flask" method for the experimental determination of the equilibrium solubility of a solid compound in a given solvent.
Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Mobile phase for HPLC or carrier gas for GC
-
Standard solutions of this compound of known concentrations
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a series of vials.
-
Add a known volume of the selected organic solvent to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed for 10-15 minutes.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or GC-MS method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Visualization of Key Pathways and Workflows
To provide a broader context for the importance of this compound, the following diagrams illustrate its position within the biosynthetic pathway of tropane alkaloids and a typical experimental workflow for its synthesis.
Conclusion
While quantitative solubility data for this compound remains a key area for further experimental investigation, this guide provides a foundational understanding of its solubility characteristics and a robust protocol for its determination. The provided visualizations offer a conceptual framework for its synthesis and biological origin. A comprehensive grasp of the solubility of this compound is indispensable for advancing its application in the development of novel therapeutics. Researchers are encouraged to utilize the methodologies presented herein to generate precise solubility data tailored to their specific research and development needs.
References
The Tropane Core: A Scaffold of Potent Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tropane core, a bicyclic [3.2.1] nitrogen-containing scaffold, is the foundational structure for a diverse class of alkaloids with profound biological significance. For centuries, plants producing tropane alkaloids have been exploited for their medicinal, psychoactive, and poisonous properties. This technical guide delves into the intricate biological roles of the tropane core structure, exploring its biosynthesis, pharmacology, and therapeutic applications. It aims to provide a comprehensive resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Biosynthesis of the Tropane Core: A Journey from Amino Acids to a Bicyclic Scaffold
The biosynthesis of the tropane ring system is a fascinating example of nature's chemical ingenuity, primarily originating from amino acids. The pathway commences with the decarboxylation of L-ornithine to putrescine, a reaction catalyzed by ornithine decarboxylase. Alternatively, L-arginine can also serve as a precursor through the action of arginine decarboxylase. Putrescine is then N-methylated to form N-methylputrescine, a key intermediate.
Subsequent oxidative deamination of N-methylputrescine by a diamine oxidase yields 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. This cation represents a critical branch point in alkaloid biosynthesis, leading to the formation of various pyridine and tropane alkaloids. The tropane core is ultimately assembled through the condensation of the N-methyl-Δ¹-pyrrolinium cation with two acetyl-CoA units, a reaction mediated by a polyketide synthase-like enzyme, to form tropinone. Tropinone is the central precursor from which the diverse array of tropane alkaloids is derived.
Pharmacology of Tropane Alkaloids: A Tale of Two Receptors
The biological activity of tropane alkaloids is largely dictated by their interaction with specific neurotransmitter receptors, primarily muscarinic acetylcholine receptors (mAChRs) and, in the case of cocaine, the dopamine transporter (DAT).
Anticholinergic Activity: The Muscarinic Connection
A significant number of tropane alkaloids, including the well-known atropine and scopolamine, act as competitive antagonists at muscarinic acetylcholine receptors.[1][2] These receptors are pivotal in mediating the effects of the parasympathetic nervous system. By blocking the binding of acetylcholine, these tropane alkaloids inhibit parasympathetic nerve impulses, leading to a range of physiological effects.[1]
The anticholinergic properties of these compounds result in mydriasis (pupil dilation), cycloplegia (paralysis of accommodation), reduced salivation and bronchial secretions, increased heart rate, and decreased gastrointestinal motility.[1][3] These effects are harnessed for various therapeutic applications. For instance, atropine is used in ophthalmology to dilate the pupils for examination and to treat bradycardia (a slow heart rate).[4] Scopolamine is effective in preventing motion sickness and is used as a pre-anesthetic agent to reduce secretions.[4]
Dopaminergic Activity: The Case of Cocaine
Cocaine, another prominent tropane alkaloid, exerts its profound psychoactive effects by a different mechanism. It primarily acts as a dopamine reuptake inhibitor by binding to the dopamine transporter (DAT) in the synaptic cleft.[5] This blockage of DAT leads to an accumulation of dopamine in the synapse, resulting in enhanced and prolonged dopaminergic signaling. This heightened dopamine activity in the brain's reward pathways is responsible for the euphoric and addictive properties of cocaine.
Quantitative Pharmacological Data
The affinity of tropane alkaloids for their respective receptors is a key determinant of their potency and pharmacological profile. The following tables summarize the binding affinities (Ki or IC50 values) of selected tropane alkaloids for muscarinic and dopamine receptors.
Table 1: Binding Affinities of Tropane Alkaloids at Muscarinic Acetylcholine Receptors (mAChRs)
| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |
| Atropine | M1 | 0.2 - 9.44 | 1.52 | [6][7] |
| M2 | - | - | [7] | |
| M3 | 0.33 | - | [6] | |
| M4 | - | - | [7] | |
| M5 | - | - | [7] | |
| Scopolamine | M1-M4 | - | 2 | [7] |
| N-methylatropine | Muscarinic (non-selective) | - | < 0.1 | [8] |
| N-methylscopolamine | Muscarinic (non-selective) | - | < 0.3 | [8] |
Table 2: Binding Affinity of Cocaine at the Dopamine Transporter (DAT)
| Compound | Transporter | Ki (nM) | Reference |
| Cocaine | DAT | 200 - 320 | [9] |
Experimental Protocols
Extraction and Quantification of Tropane Alkaloids from Plant Material
This protocol provides a general workflow for the extraction and analysis of tropane alkaloids from plant sources, such as Datura stramonium.
Methodology:
-
Sample Preparation: Air-dry the plant material (e.g., leaves, seeds) at room temperature and then grind it into a fine powder.
-
Extraction: Macerate the powdered plant material with an acidified solvent (e.g., ethanol with 1% sulfuric acid) for 24 hours at room temperature.[10] This protonates the alkaloids, increasing their solubility in the polar solvent.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.
-
Acid-Base Extraction (Purification):
-
Dissolve the concentrated extract in an acidic aqueous solution (e.g., 5% sulfuric acid).
-
Wash the acidic solution with a nonpolar solvent (e.g., diethyl ether) to remove non-alkaloidal impurities.
-
Basify the aqueous layer with a strong base (e.g., ammonium hydroxide) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in nonpolar solvents.
-
Extract the alkaloids into a nonpolar solvent (e.g., dichloromethane or chloroform) multiple times.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude alkaloid extract.
-
-
Quantitative Analysis (HPLC):
-
Chromatographic Conditions: A typical HPLC setup for tropane alkaloid analysis involves a C18 reversed-phase column.[11][12]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid) is commonly used.[11]
-
Detection: UV detection at a wavelength of around 210-220 nm is suitable for tropane alkaloids.[11] Mass spectrometry (MS) can be coupled with HPLC for more sensitive and specific detection and quantification.[13]
-
Quantification: Prepare a standard curve using certified reference standards of the tropane alkaloids of interest (e.g., atropine and scopolamine). The concentration of the alkaloids in the plant extract can then be determined by comparing their peak areas to the standard curve.
-
Receptor Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a tropane alkaloid for a specific receptor (e.g., muscarinic receptors).
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., from a cell line overexpressing a specific muscarinic receptor subtype or from animal tissue known to be rich in the receptor).
-
Assay Buffer: Prepare an appropriate assay buffer that maintains the stability and functionality of the receptor.
-
Radioligand: Select a suitable radiolabeled ligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors) with high affinity and specificity for the receptor.
-
Competitive Binding:
-
In a series of tubes or a microplate, add a fixed concentration of the radioligand and the prepared cell membranes.
-
Add increasing concentrations of the unlabeled tropane alkaloid (the competitor).
-
Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate the receptors).
-
-
Incubation: Incubate the mixture at a specific temperature for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membranes while allowing the free ligand to pass through.
-
Quantification of Radioactivity: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Therapeutic Applications and Future Perspectives
The unique pharmacological properties of tropane alkaloids have led to their use in a wide range of therapeutic areas. Beyond the classical anticholinergic applications, research is ongoing to explore new uses for tropane alkaloid derivatives. For example, the tropane scaffold is being investigated as a template for the development of novel central nervous system drugs, including agents for the treatment of neurodegenerative diseases and psychiatric disorders.
The rich and diverse biological activities of compounds based on the tropane core underscore its importance as a privileged scaffold in medicinal chemistry. A thorough understanding of its biosynthesis, pharmacology, and structure-activity relationships will continue to fuel the development of new and improved therapeutic agents for a variety of human diseases.
References
- 1. Atropine- and scopolamine-resistant subtypes of muscarinic receptors in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Extraction and quantitative analysis of tropane alkaloids in Radix physochlainae by emulsion liquid membrane with tropine-based ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. | Semantic Scholar [semanticscholar.org]
- 5. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter [cpn.or.kr]
- 6. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [ujcontent.uj.ac.za]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 6-Hydroxytropinone in Tropane Alkaloid Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-hydroxytropinone as a key intermediate in the chemoenzymatic synthesis of valuable tropane alkaloids, such as scopolamine. The protocols detailed below are based on established literature and offer a foundation for the stereoselective synthesis of these medically important compounds.
Introduction
Tropane alkaloids, characterized by their bicyclic [3.2.1] nitrogen-containing core, are a class of natural products with significant pharmacological activities. Scopolamine and hyoscyamine, for instance, are essential anticholinergic drugs. The synthesis of these complex molecules often requires strategic introduction of stereocenters. This compound serves as a versatile starting material, enabling access to key intermediates like tropane-3α,6β-diol, a direct precursor to scopolamine.[1][2] This document outlines both chemical and enzymatic transformations of this compound.
Biosynthetic Pathway of Tropane Alkaloids
The following diagram illustrates the biosynthetic pathway leading to hyoscyamine and scopolamine, highlighting the central role of tropinone and its derivatives. This compound can be chemoenzymatically derived and funneled into this pathway at the level of tropane diols.
Chemoenzymatic Synthesis Workflow from this compound
The following workflow outlines a synthetic route to scopolamine starting from racemic this compound. This pathway combines a lipase-catalyzed kinetic resolution with subsequent chemical transformations.
Quantitative Data Summary
The following table summarizes the quantitative data for the key transformations in the synthesis of tropane alkaloids starting from this compound.
| Step | Starting Material | Product(s) | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference(s) |
| Kinetic Resolution | (±)-6-Hydroxytropinone | (+)-6-Hydroxytropinone & (-)-6-Acetoxytropinone | Lipase | - | >99% ee for (+)-alcohol, 80% ee for (-)-acetate | [3] |
| Stereoselective Reduction | 6β-Hydroxytropinone | 3α,6β-Tropanediol | Adams catalyst (PtO₂) | - | High stereoselectivity reported | [4] |
| Conversion to 6,7-dehydro atropine | 6-tropen-3α-ol derivative | 6,7-dehydro atropine | TBS-tropic acid, MNBA, TEA | ≥ 80% | Not specified | [1] |
| Epoxidation to Scopolamine | 6,7-dehydro atropine | Scopolamine | MnSO₄, H₂O₂ | 25% | Not applicable | [1] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-6-Hydroxytropinone
This protocol describes the enzymatic resolution of racemic this compound to obtain the enantiopure (+)-alcohol, a precursor for further synthesis.[3]
Materials:
-
(±)-6-Hydroxytropinone
-
Vinyl acetate
-
Immobilized lipase (e.g., from Candida antarctica)
-
Organic solvent (e.g., acetone)
-
Celite
Procedure:
-
To a solution of (±)-6-hydroxytropinone in an appropriate organic solvent, add vinyl acetate as the acyl donor.
-
Add the immobilized lipase to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by periodically taking samples, filtering them through Celite, and analyzing for conversion and enantiomeric excess (ee) using a suitable analytical technique (e.g., chiral GC or HPLC).
-
Upon reaching the desired conversion (typically around 50% for optimal resolution), stop the reaction by filtering off the enzyme.
-
Separate the resulting (+)-6-hydroxytropinone and (-)-6-acetoxytropinone by column chromatography.
-
The enantiopure (+)-6-hydroxytropinone can be further purified by recrystallization to achieve >99% ee.[3]
Expected Outcome: This procedure yields (+)-6-hydroxytropinone with high enantiomeric excess (>99% after recrystallization) and the corresponding (-)-6-acetoxytropinone with good enantiomeric excess (around 80%). The E-value for this resolution has been reported to be 35.[3]
Protocol 2: Stereoselective Reduction of this compound to Tropane-3α,6β-diol
This protocol outlines the chemical reduction of the keto group in this compound to stereoselectively form tropane-3α,6β-diol.[4]
Materials:
-
(+)-6-Hydroxytropinone
-
Adams catalyst (Platinum(IV) oxide, PtO₂)
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., ethanol or acetic acid)
Procedure:
-
Dissolve (+)-6-hydroxytropinone in the chosen anhydrous solvent in a hydrogenation flask.
-
Add a catalytic amount of Adams catalyst to the solution.
-
Connect the flask to a hydrogenation apparatus.
-
Purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (a specific pressure should be determined based on literature, but typically ranges from atmospheric pressure to a few psi).
-
Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed, or until monitoring by TLC or GC-MS indicates complete conversion of the starting material.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude tropane-3α,6β-diol.
-
The crude product can be purified by recrystallization or column chromatography.
Expected Outcome: This reduction is expected to proceed with high stereoselectivity, yielding primarily the 3α,6β-tropanediol.
Protocol 3: Synthesis of Scopolamine from Tropane-3α,6β-diol (Conceptual Outline)
The conversion of tropane-3α,6β-diol to scopolamine involves several steps, as described in the patent literature.[1] This protocol provides a conceptual outline of the key transformations.
Step 1: Formation of 3α-Acetoxy-6-ene
-
The diol is first converted to an intermediate that can undergo elimination to form the C6-C7 double bond. A common strategy involves selective protection of the 3α-hydroxyl group, activation of the 6β-hydroxyl group (e.g., as a mesylate or tosylate), and subsequent elimination. A specific method involves the conversion to 3α-acetoxy-6-ene.[1]
Step 2: Epoxidation to form O-Acetylscopine
-
The 3α-acetoxy-6-ene is then subjected to epoxidation to form O-acetylscopine (3α-acetoxy-6β,7β-epoxytropane).[1] This can be achieved using various epoxidizing agents.
Step 3: Hydrolysis and Acylation
-
The acetyl group of O-acetylscopine is hydrolyzed to yield scopine.
-
Scopine is then acylated with a protected tropic acid derivative, such as O-acetyltropoyl chloride.[1]
Step 4: Final Hydrolysis
-
The final step is the hydrolysis of the acetyl group on the tropic acid moiety to yield scopolamine.[1]
Note: The specific reagents, conditions, and yields for each of these steps would need to be optimized based on the detailed procedures found in the cited literature. The overall yield for the conversion of a 6,7-dehydro atropine intermediate to scopolamine via oxidation has been reported as 25%.[1]
References
Application Notes and Protocols for the Synthesis of Anisodamine from 6-Hydroxytropinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical synthesis of anisodamine, a tropane alkaloid of significant medicinal value, using 6-hydroxytropinone as a key precursor. The synthetic route involves a four-step process: acetylation of the C-6 hydroxyl group, stereoselective reduction of the C-3 ketone, esterification with a protected tropic acid derivative, and subsequent deprotection to yield anisodamine. This document outlines the scientific basis for this synthetic strategy, provides detailed, step-by-step experimental procedures, and includes tabulated data for expected yields and product characterization. Additionally, diagrams of the synthetic pathway and experimental workflow are provided to facilitate understanding and reproducibility in a research and development setting.
Introduction
Anisodamine (6β-hydroxyhyoscyamine) is a naturally occurring tropane alkaloid found in plants of the Solanaceae family.[1] It is structurally related to atropine and scopolamine and exhibits anticholinergic properties.[2] Anisodamine has been used for various therapeutic purposes, including the treatment of septic shock, circulatory disorders, and organophosphate poisoning.[2][3] Due to its clinical significance and relatively low abundance in natural sources, efficient and scalable synthetic routes to anisodamine are of great interest to the pharmaceutical industry.
The synthesis of anisodamine can be approached through both biological and chemical methods. In its natural biosynthetic pathway, anisodamine is an intermediate in the conversion of hyoscyamine to scopolamine, a reaction catalyzed by the enzyme hyoscyamine 6β-hydroxylase (H6H).[4] While biotechnological approaches utilizing this pathway are under investigation, chemical synthesis offers a more direct and controllable route to anisodamine and its analogues.
This document focuses on a chemical synthesis strategy starting from this compound. This precursor already contains the core tropane skeleton with the desired hydroxyl group at the C-6 position. The synthetic sequence is designed to introduce the tropic acid ester at the C-3 position with the correct stereochemistry. The overall workflow is depicted below.
Figure 1: Overall workflow for the chemical synthesis of anisodamine from this compound.
Experimental Protocols
The following protocols are based on established chemical transformations for tropane alkaloids.[5] Researchers should exercise appropriate caution and adhere to all laboratory safety guidelines.
Materials and Methods
All reagents should be of analytical grade or higher and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Acetylation of this compound
This step protects the C-6 hydroxyl group as an acetate ester to prevent side reactions in subsequent steps.
Protocol:
-
To a solution of this compound (1 equivalent) in an appropriate solvent such as dichloromethane or pyridine, add acetic anhydride (1.2 equivalents).
-
If not using pyridine as the solvent, a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) can be added.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-acetoxytropinone.
| Reactant | Molar Ratio | Notes |
| This compound | 1.0 | Starting material |
| Acetic Anhydride | 1.2 | Acetylating agent |
| Pyridine/DMAP | Solvent/Catalyst | Base |
Table 1: Reagents for the acetylation of this compound.
Step 2: Stereoselective Reduction of 6-Acetoxytropinone
The C-3 ketone is reduced to a hydroxyl group with a-stereochemistry, which is crucial for the biological activity of anisodamine.
Protocol:
-
Dissolve 6-acetoxytropinone (1 equivalent) in a suitable solvent, such as methanol or ethanol, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add a reducing agent such as sodium borohydride (NaBH4) (1.5 equivalents) portion-wise. The use of NaBH4 generally favors the formation of the α-alcohol (tropine configuration).
-
Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully add acetone to quench the excess NaBH4.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with dichloromethane or chloroform (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give crude 6-acetoxytropine.
-
The product can be purified by column chromatography on silica gel.
| Reactant | Molar Ratio | Notes |
| 6-Acetoxytropinone | 1.0 | Substrate |
| Sodium Borohydride | 1.5 | Reducing agent |
Table 2: Reagents for the reduction of 6-acetoxytropinone.
Step 3: Esterification of 6-Acetoxytropine with O-Acetyltropic Acid Chloride
This step forms the characteristic tropic acid ester bond. Tropic acid is first protected as O-acetyltropic acid and then converted to the acid chloride for the coupling reaction.
Protocol:
-
Preparation of O-Acetyltropic Acid Chloride:
-
Suspend tropic acid (1 equivalent) in acetyl chloride (excess) and stir at room temperature until a clear solution is formed (approximately 1-2 hours).
-
Add thionyl chloride (1.5 equivalents) dropwise to the solution.
-
Stir the mixture at room temperature overnight and then heat to 50°C for 1 hour.
-
Remove the excess acetyl chloride and thionyl chloride under reduced pressure to obtain crude O-acetyltropic acid chloride.
-
-
Esterification:
-
Dissolve 6-acetoxytropine (1 equivalent) and O-acetyltropic acid chloride (1.2 equivalents) in an anhydrous solvent like toluene or chloroform.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting O-acetyl-anisodamine by column chromatography.
-
| Reactant | Molar Ratio | Notes |
| 6-Acetoxytropine | 1.0 | Alcohol component |
| O-Acetyltropic Acid Chloride | 1.2 | Acylating agent |
Table 3: Reagents for the esterification reaction.
Step 4: Hydrolysis of O-Acetyl-Anisodamine
The final step involves the removal of the two acetyl protecting groups to yield anisodamine.
Protocol:
-
Dissolve O-acetyl-anisodamine (1 equivalent) in a mixture of methanol and water.
-
Add a catalytic amount of a base, such as sodium carbonate or a dilute solution of sodium hydroxide.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or chloroform (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude anisodamine.
-
The final product can be purified by recrystallization or column chromatography.
| Reactant | Molar Ratio | Notes |
| O-Acetyl-Anisodamine | 1.0 | Protected precursor |
| Sodium Carbonate/Hydroxide | Catalytic | Base for hydrolysis |
Table 4: Reagents for the final deprotection step.
Data Presentation
The following table summarizes the expected outcomes for each step of the synthesis. Yields are indicative and may vary based on reaction scale and optimization.
| Step | Product | Expected Yield (%) | Analytical Characterization |
| 1. Acetylation | 6-Acetoxytropinone | 85-95 | ¹H NMR, ¹³C NMR, IR, MS |
| 2. Reduction | 6-Acetoxytropine | 70-85 | ¹H NMR, ¹³C NMR, IR, MS |
| 3. Esterification | O-Acetyl-Anisodamine | 60-75 | ¹H NMR, ¹³C NMR, IR, MS |
| 4. Hydrolysis | Anisodamine | 80-90 | ¹H NMR, ¹³C NMR, IR, MS, HPLC |
Table 5: Summary of synthetic steps, expected yields, and analytical methods for product characterization.
Diagrams
Chemical Synthesis Pathway
Figure 2: Chemical synthesis pathway of anisodamine.
Experimental Workflow
Figure 3: General experimental workflow for each synthetic step.
Conclusion
The synthetic route from this compound provides a viable and controlled method for the production of anisodamine. The protocols detailed in this document offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development. Further optimization of reaction conditions and purification techniques may lead to improved overall yields and purity of the final product.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. CN110330500B - Stereoselective synthesis method of 6 beta-hydroxy-7, 8-dihydro-morphine derivative - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN116676355B - Method for catalytic synthesis of anisodamine - Google Patents [patents.google.com]
Application Notes and Protocols for the Catalytic Hydrogenation of 6-Hydroxytropinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxytropinone is a key intermediate in the synthesis of various tropane alkaloids, a class of compounds with significant pharmacological activities. The stereoselective reduction of the ketone functionality in this compound is a critical step in accessing specific diastereomers of dihydroxytropanes, which are precursors to valuable pharmaceuticals. This document provides detailed application notes and protocols for the catalytic hydrogenation of this compound, focusing on techniques to achieve desired stereochemical outcomes.
Data Summary
The following table summarizes quantitative data for a cited method of this compound reduction.
| Starting Material | Catalyst | Product | Solvent | Temperature | Pressure | Reaction Time | Yield | Diastereoselectivity | Reference |
| 6β-Hydroxytropinone | Adams catalyst (PtO₂) | 3α,6β-Tropanediol | Not specified | Not specified | Not specified | Not specified | Not specified | High for 3α-ol | [1] |
Note: The available literature provides a specific example of the reduction of 6β-hydroxytropinone using Adams catalyst to yield 3α,6β-tropanediol, indicating a high degree of stereoselectivity in the reduction of the C-3 ketone to the 3α-alcohol[1]. Detailed quantitative data on yield and reaction conditions were not specified in the cited abstract.
Experimental Protocols
Protocol 1: Stereoselective Reduction of 6β-Hydroxytropinone using Adams Catalyst
This protocol is based on the reported synthesis of 3α,6β-tropanediol from 6β-hydroxytropinone[1].
Materials:
-
6β-Hydroxytropinone
-
Adams catalyst (Platinum dioxide, PtO₂)
-
Anhydrous Ethanol (or other suitable solvent like Methanol or Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Parr Hydrogenation Apparatus (or similar)
-
Reaction flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Catalyst Pre-activation (if necessary): In a reaction flask, suspend Adams catalyst (typically 5-10 mol%) in the chosen anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Setup: Add 6β-hydroxytropinone to the flask containing the catalyst and solvent.
-
Hydrogenation:
-
Seal the reaction flask and connect it to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times to ensure an inert atmosphere is replaced with hydrogen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Commence vigorous stirring.
-
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of aliquots.
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude 3α,6β-tropanediol.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography to obtain the desired purity.
Visualizations
Caption: Experimental workflow for catalytic hydrogenation.
Discussion
The catalytic hydrogenation of this compound is a key transformation for producing tropane diols. The stereochemical outcome of the reduction of the C-3 carbonyl group is influenced by several factors, including the choice of catalyst, solvent, temperature, and the stereochemistry of the existing hydroxyl group at C-6.
In the case of 6β-hydroxytropinone, the hydrogenation with Adams catalyst favors the formation of the 3α-hydroxy isomer[1]. This stereoselectivity can be rationalized by the steric hindrance posed by the 6β-hydroxyl group, which directs the approach of the substrate to the catalyst surface from the less hindered α-face.
For the development of novel drug candidates, exploring a broader range of catalysts (e.g., Palladium on Carbon, Raney Nickel, Rhodium, Ruthenium catalysts) and reaction conditions is recommended to optimize the yield and diastereoselectivity for other desired stereoisomers. The general protocol provided can be adapted for screening different catalysts and conditions. Continuous monitoring of the reaction is crucial to prevent over-reduction or side-product formation[2].
References
Application Notes and Protocols for the Quantification of 6-Hydroxytropinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 6-Hydroxytropinone, a key tropane alkaloid, in various sample matrices. The protocols are designed for use in research, drug development, and quality control settings.
Introduction
This compound is a derivative of tropinone and a significant tropane alkaloid. Its accurate quantification is crucial for various applications, including metabolism studies, pharmacokinetic analysis, and quality assessment of pharmaceutical and botanical products. This document outlines two primary analytical methods for the determination of this compound: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties of this compound
A sound understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₂ | --INVALID-LINK-- |
| Molecular Weight | 155.19 g/mol | --INVALID-LINK-- |
| logP | -0.6 | --INVALID-LINK-- |
| Water Solubility (logS) | -0.41 | --INVALID-LINK-- |
The low logP and negative logS values indicate that this compound is a relatively polar compound, which guides the selection of appropriate sample preparation and chromatographic conditions.
Analytical Methods Overview
Both HPLC-MS/MS and GC-MS offer high sensitivity and selectivity for the quantification of this compound. The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.
| Parameter | HPLC-MS/MS | GC-MS |
| Principle | Separation by liquid chromatography followed by mass analysis of the intact molecule and its fragments. | Separation by gas chromatography followed by mass analysis of the molecule and its fragments, often after derivatization. |
| Sample Volatility | Not required. | Required; derivatization may be necessary. |
| Typical Sensitivity | High (pg/mL to ng/mL). | High (ng/mL). |
| Sample Throughput | Generally higher. | Can be lower due to longer run times and derivatization steps. |
| Matrix Effects | Can be significant (ion suppression/enhancement). | Can be less prone to ion suppression but may have other matrix interferences. |
Method 1: Quantification of this compound by HPLC-MS/MS
This method is suitable for the analysis of this compound in biological fluids (e.g., plasma, urine) and aqueous extracts.
Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a reliable method for the cleanup and concentration of this compound from complex matrices.
Protocol Steps:
-
Pre-treatment: Dilute the sample (e.g., 1:1 with 2% phosphoric acid in water) and centrifuge to pellet any precipitates.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing methanol (1 mL) followed by water (1 mL).
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water (1 mL) followed by 5% methanol in water (1 mL) to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol containing 2% formic acid.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
2. HPLC-MS/MS Conditions
| Parameter | Condition |
| HPLC System | UHPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, followed by re-equilibration |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Precursor Ion (m/z): 156.1, Product Ions (m/z): 138.1, 96.1 (Hypothetical, requires experimental confirmation) |
| Collision Energy | Optimized for each transition |
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy | 95 - 105% |
| Precision (%RSD) | < 10% |
| Recovery | > 85% |
Method 2: Quantification of this compound by GC-MS
This method is suitable for the analysis of this compound in various sample matrices, particularly after derivatization to increase volatility.
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization
Protocol Steps:
-
Alkalinization: Adjust the pH of the aqueous sample to >9 with a saturated sodium carbonate solution.
-
Liquid-Liquid Extraction: Extract the sample with dichloromethane (3 x 5 mL).
-
Phase Separation: Combine the organic layers.
-
Drying: Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
2. GC-MS Conditions
| Parameter | Condition |
| GC System | Gas Chromatograph with a mass selective detector |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined based on the mass spectrum of the TMS derivative |
| Qualifier Ions | To be determined based on the mass spectrum of the TMS derivative |
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy | 90 - 110% |
| Precision (%RSD) | < 15% |
| Recovery | > 80% |
Conclusion
The presented HPLC-MS/MS and GC-MS methods provide robust and sensitive approaches for the quantification of this compound in various samples. The choice of method should be based on the specific requirements of the analysis, including sample type, desired sensitivity, and available instrumentation. Proper method validation is essential to ensure accurate and reliable results.
Safe handling and storage procedures for 6-Hydroxytropinone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and use of 6-Hydroxytropinone. The information is intended to guide researchers in its application as a synthetic intermediate and in relevant biological assays.
Chemical and Physical Properties
This compound is a tropane alkaloid derivative. While it is used as a synthetic intermediate, understanding its fundamental properties is crucial for its proper handling and application.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₂ | [1][2][3][4][5] |
| Molecular Weight | 155.19 g/mol | [1][2][3][4][5] |
| Appearance | White to yellowish crystalline solid | |
| Melting Point | 129-130 °C | |
| Boiling Point | 272 °C | [6] |
| Solubility | Soluble in chloroform | [7] |
| CAS Number | 5932-53-6 | [1][2][3][4][5] |
Safe Handling and Storage Procedures
Adherence to strict safety protocols is mandatory when handling this compound. The toxicological properties of this substance have not been fully investigated[6].
Personal Protective Equipment (PPE)
| PPE | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses | To prevent eye irritation from dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and potential irritation. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities or when dust generation is likely. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Engineering Controls
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[6].
Storage
| Condition | Requirement | Rationale |
| Temperature | Cool, dry place | To maintain stability. |
| Container | Tightly sealed container | To prevent contamination and exposure to moisture. |
| Incompatibilities | Strong oxidizing agents | To avoid potentially hazardous reactions[6]. |
Spill and Emergency Procedures
| Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of milk or water. |
| Spill | Wear appropriate PPE. Carefully sweep or vacuum up the spilled solid material and place it in a sealed container for disposal. Avoid generating dust[6]. |
Application in Synthesis: Preparation of Anisodamine
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including anisodamine, a tropane alkaloid with anticholinergic properties. The following is a representative protocol based on synthetic strategies outlined in patent literature.
Representative Synthetic Protocol
Objective: To synthesize anisodamine from 6-β-hydroxytropinone.
Materials:
-
6-β-hydroxytropinone
-
Acetic anhydride
-
Appropriate catalyst for reduction (e.g., sodium borohydride)
-
Acetyltropoyl chloride
-
Solvents (e.g., pyridine, dichloromethane)
-
Reagents for hydrolysis (e.g., dilute hydrochloric acid)
Procedure:
-
Acetylation of the Hydroxyl Group: React 6-β-hydroxytropinone with acetic anhydride in a suitable solvent like pyridine to protect the hydroxyl group, forming 6-β-acetoxytropinone[8].
-
Reduction of the Ketone: Catalytically reduce the 3-keto group of 6-β-acetoxytropinone to a 3-α-hydroxyl group using a reducing agent such as sodium borohydride[8]. This step yields 6-β-acetoxytropine.
-
Esterification: React the resulting 6-β-acetoxytropine with acetyltropoyl chloride in an appropriate solvent. This step forms the ester linkage[8].
-
Hydrolysis: Carefully hydrolyze the acetyl protecting groups from both the tropane ring and the tropic acid moiety, typically using dilute acid, to yield the final product, anisodamine[8].
-
Purification: Purify the crude anisodamine using standard techniques such as recrystallization or column chromatography.
Synthetic Workflow Diagram
Caption: A representative workflow for the synthesis of anisodamine from this compound.
Biological Context and Experimental Protocols
Tropane alkaloids, including derivatives of this compound, are known to interact with the cholinergic nervous system, particularly nicotinic acetylcholine receptors (nAChRs)[8].
Tropane Alkaloid Biosynthesis Pathway
While this compound is a synthetic compound, understanding the natural biosynthesis of related tropane alkaloids provides valuable context for its biological relevance.
Caption: A simplified diagram of the tropane alkaloid biosynthesis pathway in plants.
Protocol: Competitive Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
This protocol is a general framework for assessing the binding affinity of a test compound, such as a derivative of this compound, to nAChRs.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific nAChR subtype.
Materials:
-
Membrane preparation or whole cells expressing the nAChR subtype of interest.
-
Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine, ¹²⁵I-α-bungarotoxin).
-
Test compound (e.g., anisodamine).
-
Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine).
-
Binding buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 1 mg/ml BSA).
-
Wash buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 0.1 mg/ml BSA).
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.25% polyethyleneimine.
-
Scintillation counter or gamma counter.
Procedure:
-
Preparation of Reaction Mixtures: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Incubation:
-
Add the membrane/cell preparation to each well.
-
Add the test compound at various concentrations or the non-specific binding control.
-
Initiate the binding reaction by adding the radioligand to all wells.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 3 hours)[6].
-
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand[6].
-
Counting: Place the filters in scintillation vials with an appropriate scintillation cocktail (for ³H) or in tubes for a gamma counter (for ¹²⁵I).
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cholinergic Receptor Signaling Pathway
The interaction of tropane alkaloids with nAChRs can modulate downstream signaling cascades.
Caption: A simplified diagram of the nicotinic acetylcholine receptor signaling pathway.
Conclusion
This compound is a valuable synthetic intermediate for the development of pharmacologically active tropane alkaloids. Proper handling and storage are essential for safety and to maintain the integrity of the compound. The provided protocols for synthesis and biological assays offer a starting point for researchers to explore the potential of this compound and its derivatives in drug discovery and development. It is crucial to consult relevant literature and safety data sheets for the most up-to-date and specific information before commencing any experimental work.
References
- 1. Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Methods of Analysis: Tropane Alkaloids from Plant Origin [ouci.dntb.gov.ua]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. books.rsc.org [books.rsc.org]
- 8. CN116676355B - Method for catalytic synthesis of anisodamine - Google Patents [patents.google.com]
Application Notes and Protocols: Ring-Opening Rearrangement of 6-Hydroxytropinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the ring-opening rearrangement reaction of 6-hydroxytropinone, a critical transformation for the synthesis of novel bicyclic structures with potential applications in drug discovery and development. The protocols outlined below are based on established methodologies and provide a framework for the successful execution of this reaction.
Introduction
This compound is a derivative of tropinone, a bicyclic alkaloid. The tropane scaffold is a key structural motif in a variety of biologically active compounds. The ring-opening rearrangement of this compound offers a pathway to structurally diverse molecules that are not readily accessible through other synthetic routes. This reaction typically involves the oxidative cleavage of the vicinal diol functionality within the this compound molecule, leading to the formation of a novel bicyclic oxazolidine. This transformation is of significant interest to medicinal chemists as it provides access to new chemical space for the development of therapeutic agents.
Reaction Principle
The ring-opening rearrangement of 6β-hydroxytropinone is an oxidative cleavage reaction analogous to the Criegee oxidation of 1,2-diols.[1][2] In this reaction, lead tetraacetate (Pb(OAc)₄) is employed as the oxidizing agent to cleave the carbon-carbon bond between the hydroxyl-bearing carbon and the adjacent carbonyl carbon. The reaction proceeds through a proposed cyclic lead ester intermediate, which then fragments to yield the ring-opened product.
The overall transformation can be summarized as the conversion of the 8-azabicyclo[3.2.1]octane skeleton of this compound into a novel 2-azabicyclo[3.2.1]octane system containing an oxazolidine ring.
Quantitative Data Summary
The following table summarizes the key quantitative data for the ring-opening rearrangement of 6β-hydroxytropinone to the corresponding bicyclic oxazolidine.
| Parameter | Value | Reference |
| Substrate | 6β-Hydroxytropinone | Chen et al., 1997 |
| Reagent | Lead Tetraacetate | Chen et al., 1997 |
| Product | Bicyclic Oxazolidine | Chen et al., 1997 |
| Yield | Not explicitly stated in abstract | Chen et al., 1997 |
| Reaction Time | Not explicitly stated in abstract | Chen et al., 1997 |
| Reaction Temperature | Not explicitly stated in abstract | Chen et al., 1997 |
Note: The full text of the primary reference was not available to provide specific quantitative data for yield, reaction time, and temperature.
Experimental Protocols
The following is a generalized protocol for the ring-opening rearrangement of 6β-hydroxytropinone based on analogous oxidative cleavage reactions.
Materials:
-
6β-Hydroxytropinone
-
Lead Tetraacetate (Pb(OAc)₄)
-
Anhydrous Benzene (or other suitable aprotic solvent)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus
-
Rotary evaporator
-
Chromatography supplies for purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 6β-hydroxytropinone in anhydrous benzene.
-
Reagent Addition: To the stirred solution, add lead tetraacetate portion-wise at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain the desired temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the insoluble lead(II) acetate byproduct. The filtrate is then concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to afford the pure bicyclic oxazolidine.
Hydrolysis of the Bicyclic Oxazolidine:
The resulting bicyclic oxazolidine can be hydrolyzed back to a mixture of 6β-hydroxytropinone and its 6α-epimer.
Materials:
-
Bicyclic Oxazolidine
-
Hydrochloric Acid (HCl) in Methanol
-
Sodium Bicarbonate (or other suitable base)
-
Extraction solvents (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Acidic Hydrolysis: Dissolve the bicyclic oxazolidine in a solution of hydrochloric acid in methanol.
-
Reaction Monitoring: Stir the solution at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Neutralization: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mixture of this compound epimers.
Visualizations
Caption: Reaction scheme for the ring-opening rearrangement.
Caption: Experimental workflow for the synthesis.
Applications in Drug Development
The novel bicyclic oxazolidine scaffold obtained from this rearrangement reaction presents a unique opportunity for the development of new therapeutic agents. The introduction of the oxazolidine ring and the altered bicyclic framework can significantly impact the molecule's pharmacological properties, including its binding affinity for various biological targets, solubility, and metabolic stability.
This reaction allows for the exploration of new chemical space around the tropane alkaloid core, which has a rich history in medicinal chemistry. The products of this rearrangement can serve as valuable intermediates for the synthesis of more complex molecules with potential applications in areas such as neuroscience, oncology, and infectious diseases. Further derivatization of the oxazolidine and the remaining functional groups can lead to the generation of libraries of compounds for high-throughput screening and lead optimization.
Safety Precautions
-
Lead tetraacetate is a toxic and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Anhydrous solvents are required for this reaction. Ensure that all glassware is properly dried and the reaction is carried out under an inert atmosphere to prevent the decomposition of the reagent.
-
Follow standard laboratory safety procedures for handling organic solvents and reagents.
References
Troubleshooting & Optimization
Troubleshooting low yield in 6-Hydroxytropinone synthesis
Welcome to the technical support center for the synthesis of 6-Hydroxytropinone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on low yield and purification challenges.
Issue 1: Low or No Conversion of Tropinone to this compound
Q: I am observing a low yield or recovering unreacted tropinone. What are the potential causes and solutions?
A: Low conversion is a common issue and can often be attributed to several factors related to the reagents and reaction conditions.
-
Inactive Oxidizing Agent: The activity of the oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is crucial. Peroxy acids can degrade over time if not stored properly.
-
Solution: Use a fresh batch of the oxidizing agent. The purity of commercial m-CPBA is typically around 70-77%, with the remainder being m-chlorobenzoic acid and water, which can affect the reaction stoichiometry.[1] It is recommended to use m-CPBA with a purity of >98% for optimal results.
-
-
Insufficient Equivalents of Oxidant: An inadequate amount of the oxidizing agent will result in incomplete conversion of the starting material.
-
Solution: Increase the molar equivalents of the oxidizing agent. It is common to use a slight excess of the oxidant to drive the reaction to completion.
-
-
Inadequate Reaction Temperature: The oxidation of tropinone may require specific temperature conditions to proceed efficiently.
-
Solution: Gradually increase the reaction temperature while carefully monitoring the reaction progress by Thin Layer Chromatography (TLC) to avoid the formation of side products.
-
-
Starting Material Purity: The purity of the tropinone starting material can impact the reaction. If using tropinone hydrochloride, it must be converted to the free base before the reaction.
-
Solution: Ensure you are starting with pure, free-base tropinone. If you have the hydrochloride salt, neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide) and extract the free base with an organic solvent before proceeding with the oxidation.
-
Issue 2: Formation of Multiple Products and Purification Challenges
Q: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure this compound. What are the likely side products and how can I improve purification?
A: The formation of multiple products is often due to over-oxidation or side reactions. The purification can be challenging due to the polarity of the product and byproducts.
-
Potential Side Products:
-
N-oxide formation: The tertiary amine of the tropane skeleton can be oxidized to an N-oxide.
-
Over-oxidation: The desired this compound can be further oxidized, leading to ring-opened products or other undesired species.
-
m-Chlorobenzoic Acid: This is a byproduct of the m-CPBA oxidant and can complicate purification.[2]
-
-
Solutions for Minimizing Side Products:
-
Control Stoichiometry: Use a carefully measured amount of the oxidizing agent to avoid excess that can lead to over-oxidation.
-
Temperature Control: Running the reaction at a lower temperature can increase selectivity and reduce the formation of byproducts.
-
-
Purification Strategies:
-
Work-up Procedure: After the reaction is complete, a proper work-up is essential to remove the acidic byproduct, m-chlorobenzoic acid. This typically involves washing the organic layer with an aqueous basic solution, such as sodium bicarbonate.[2]
-
Column Chromatography: Flash column chromatography is a common method for purifying this compound.
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Eluent System: A gradient elution is often effective. Start with a less polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding methanol. A common eluent system is a gradient of Dichloromethane:Methanol (e.g., from 100:0 to 95:5). For basic compounds like tropane alkaloids, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and reduce tailing on the silica gel column.[3][4]
-
-
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis
| Symptom | Potential Cause | Recommended Solution |
| Low to no conversion of tropinone | Inactive or degraded oxidizing agent (e.g., m-CPBA). | Use a fresh batch of high-purity oxidizing agent. |
| Insufficient equivalents of the oxidizing agent. | Increase the molar ratio of the oxidant to the substrate (e.g., 1.1 to 1.5 equivalents). | |
| Reaction temperature is too low. | Gradually increase the reaction temperature and monitor by TLC. | |
| Starting material is the hydrochloride salt. | Convert the tropinone hydrochloride to the free base before reaction. | |
| Formation of multiple products | Over-oxidation due to excess oxidant. | Use a controlled amount of the oxidizing agent (e.g., 1.05 equivalents). |
| Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). | |
| Presence of N-oxide byproduct. | Modify the work-up to include a reduction step for the N-oxide if it is a major product, or optimize reaction conditions to minimize its formation. | |
| Difficulty in purification | Contamination with m-chlorobenzoic acid. | Wash the crude product with a saturated solution of sodium bicarbonate during work-up.[2] |
| Tailing on silica gel column. | Add a small percentage of triethylamine to the eluent system.[3] | |
| Poor separation of product from starting material. | Optimize the eluent system for column chromatography, potentially using a shallower gradient. |
Experimental Protocols
1. Preparation of Tropinone Free Base from Tropinone Hydrochloride
-
Objective: To obtain the free base of tropinone, which is necessary for the subsequent oxidation reaction.
-
Materials:
-
Tropinone hydrochloride
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
-
Procedure:
-
Dissolve tropinone hydrochloride in a minimal amount of deionized water.
-
Cool the solution in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide with stirring until the solution is basic (pH > 8).
-
Extract the aqueous layer multiple times with dichloromethane or chloroform.
-
Combine the organic extracts.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Remove the solvent under reduced pressure to yield tropinone free base as a solid.
-
2. Synthesis of this compound via Oxidation of Tropinone
-
Objective: To synthesize this compound through the oxidation of tropinone using meta-chloroperoxybenzoic acid (m-CPBA).
-
Materials:
-
Tropinone (free base)
-
meta-Chloroperoxybenzoic acid (m-CPBA, high purity)
-
Dichloromethane (CH₂Cl₂) (dry)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve tropinone in dry dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred tropinone solution at 0 °C over a period of 30-60 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC (eluent: Dichloromethane:Methanol 9:1 with a few drops of triethylamine).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
3. Purification of this compound by Column Chromatography
-
Objective: To isolate pure this compound from the crude reaction mixture.
-
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Triethylamine (Et₃N)
-
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent (e.g., 100% dichloromethane).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the percentage of methanol (e.g., from 0% to 5% methanol) containing 0.1% triethylamine.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.
-
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound via oxidation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Optimizing 6-Hydroxytropinone Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 6-Hydroxytropinone.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is primarily synthesized through the hydroxylation of tropinone. Key methods include:
-
Direct Chemical Hydroxylation: This involves the direct oxidation of tropinone using various oxidizing agents.
-
Rearrangement Reactions: Synthesis can also be achieved through the rearrangement of related tropane alkaloids.
-
Biocatalytic Hydroxylation: This method employs enzymes, such as cytochrome P450 monooxygenases, to stereoselectively hydroxylate the tropinone core.[1][2]
Q2: What are the critical reaction parameters to control during the synthesis of this compound?
A2: To achieve optimal yield and purity, the following parameters should be carefully controlled:
-
Temperature: The reaction temperature can significantly influence the reaction rate and the formation of side products.
-
pH: Maintaining the optimal pH is crucial, especially in biocatalytic reactions, as it affects enzyme activity and stability.
-
Reactant Concentration: The molar ratio of tropinone to the oxidizing agent or the substrate concentration in enzymatic reactions is a key factor.
-
Catalyst Loading: In catalyzed reactions, the amount of catalyst used will impact the reaction kinetics.
-
Reaction Time: Monitoring the reaction progress to determine the optimal reaction time is essential to prevent the formation of degradation products.
Q3: How can I purify the final this compound product?
A3: Purification of this compound typically involves chromatographic techniques.[3][4][5][6] Common methods include:
-
Column Chromatography: Using silica gel or alumina as the stationary phase and a suitable solvent system to separate the product from impurities.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be employed for high-purity isolation.
-
Ion-Exchange Chromatography: This can be effective for separating the product based on its charge characteristics.[4]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion. - Extend the reaction time if necessary, but be cautious of potential product degradation. |
| Suboptimal Reaction Temperature | - Perform small-scale experiments at various temperatures to identify the optimal condition for your specific reaction. |
| Incorrect Reagent Stoichiometry | - Carefully check the molar ratios of your reactants. An excess or deficit of the oxidizing agent can lead to lower yields or increased side products. |
| Poor Quality of Starting Material | - Ensure the purity of the starting tropinone. Impurities can interfere with the reaction. Consider purifying the tropinone before use. |
| Catalyst Deactivation (if applicable) | - For catalytic reactions, ensure the catalyst is active. If using a biocatalyst, check for enzyme denaturation or inhibition. |
| Losses During Work-up and Purification | - Optimize the extraction and purification steps to minimize product loss. Ensure complete extraction from the aqueous phase and use appropriate chromatography conditions. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Suggested Solution |
| Over-oxidation | - Reduce the amount of the oxidizing agent or add it portion-wise to control the reaction. - Lower the reaction temperature to decrease the rate of side reactions. |
| Non-selective Reaction | - If using a non-selective oxidizing agent, consider switching to a more selective reagent or a biocatalyst for targeted hydroxylation. |
| Decomposition of Product | - Monitor the reaction closely and stop it once the desired product is formed. - Ensure the work-up and purification conditions are mild to prevent product degradation. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Co-elution of Impurities | - Optimize the chromatographic conditions by trying different solvent systems (for column chromatography) or mobile phases (for HPLC). - Consider using a different type of chromatography (e.g., ion-exchange if applicable). |
| Product is Unstable on Silica/Alumina | - If you suspect product degradation on acidic silica gel, consider using neutral or basic alumina, or deactivated silica gel. |
| Poor Resolution in Chromatography | - Ensure proper column packing and loading. - A gradient elution in HPLC might provide better separation than an isocratic one. |
Experimental Protocols
General Protocol for Chemical Hydroxylation of Tropinone
This is a generalized protocol and requires optimization for specific oxidizing agents and reaction scales.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tropinone in a suitable organic solvent.
-
Reagent Addition: Slowly add the oxidizing agent to the stirred solution at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate for peroxide-based oxidants).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
General Protocol for Biocatalytic Hydroxylation of Tropinone
This protocol outlines a general procedure using a whole-cell biocatalyst.
-
Biocatalyst Preparation: Cultivate the microorganism (e.g., E. coli expressing a suitable cytochrome P450 monooxygenase) in an appropriate growth medium until it reaches the desired cell density. Induce the expression of the enzyme if required.
-
Cell Harvesting: Harvest the cells by centrifugation and resuspend them in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Biotransformation: In a reaction vessel, combine the cell suspension, tropinone (dissolved in a water-miscible co-solvent to improve solubility if necessary), and any required co-factors (e.g., glucose for NADPH regeneration).
-
Reaction Conditions: Incubate the reaction mixture at the optimal temperature for the enzyme with shaking to ensure proper aeration.
-
Reaction Monitoring: Periodically take samples to monitor the formation of this compound using HPLC or LC-MS.
-
Product Extraction: After the reaction, centrifuge to remove the cells. Extract the supernatant with an organic solvent.
-
Purification: Purify the extracted product using chromatographic methods as described above.
Data Presentation
Table 1: Optimization of Reaction Parameters for Chemical Hydroxylation
| Parameter | Range Explored | Optimal Condition (Example) | Effect on Yield/Purity |
| Temperature (°C) | 0 - 50 | 25 | Higher temperatures may increase side product formation. |
| Reaction Time (h) | 1 - 24 | 8 | Prolonged reaction time can lead to product degradation. |
| Molar Ratio (Oxidant:Tropinone) | 1:1 - 3:1 | 1.5:1 | Excess oxidant can lead to over-oxidation. |
Table 2: Comparison of Purification Methods
| Method | Stationary Phase | Mobile Phase/Eluent | Purity Achieved | Recovery |
| Column Chromatography | Silica Gel | Dichloromethane:Methanol (95:5) | >95% | ~80% |
| Preparative HPLC | C18 | Acetonitrile:Water with 0.1% TFA | >99% | ~65% |
Visualizations
Caption: Chemical Synthesis Workflow for this compound.
Caption: Troubleshooting Logic for Low Product Yield.
References
- 1. Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maximizing Biocatalytic Cyclohexane Hydroxylation by Modulating Cytochrome P450 Monooxygenase Expression in P. taiwanensis VLB120 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. polypeptide.com [polypeptide.com]
- 5. [PDF] Chromatographic purification methods used for rDNA products Reversed phase chromatography Size exclusion chromatography Hydrophobic interaction chromatography Charge transfer chromatography Ion exchange chromatography Anion Cation Affinity chromatography Chemical Dye / ligand Monoclonal antibodies M | Semantic Scholar [semanticscholar.org]
- 6. openaccesspub.org [openaccesspub.org]
Side reactions and impurity profiling in 6-Hydroxytropinone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxytropinone. The information is designed to address specific issues related to side reactions and impurity profiling that may be encountered during experimentation.
Troubleshooting Guides
This section offers solutions to common problems encountered during the synthesis of this compound, focusing on unexpected results and product quality issues.
Issue 1: Low Yield of this compound
Question: My reaction is showing a low yield of the desired this compound. What are the potential causes and how can I improve it?
Answer:
A low yield of this compound can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Incomplete Reaction: The oxidation of tropinone to this compound may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material (tropinone) is still present, consider extending the reaction time or incrementally increasing the amount of the oxidizing agent.
-
-
Suboptimal Reaction Temperature: The temperature can significantly influence the reaction rate and the stability of the product.
-
Solution: Ensure the reaction is conducted at the optimal temperature as specified in the protocol. For oxidations using reagents like m-CPBA, maintaining a controlled temperature is crucial to prevent side reactions.
-
-
Degradation of Product: this compound may be susceptible to degradation under the reaction or workup conditions.
-
Solution: Assess the pH of the reaction mixture. Strong acidic or basic conditions can potentially lead to degradation. A buffered system or careful pH control during workup may be necessary.
-
-
Formation of Side Products: The presence of significant side reactions will consume the starting material and reduce the yield of the desired product.
-
Solution: Analyze the crude reaction mixture by HPLC or LC-MS to identify the major byproducts. Based on the identified impurities, the reaction conditions can be modified. For instance, if over-oxidation is observed, a less reactive oxidizing agent or a stoichiometric amount of the current one should be used.
-
-
Losses During Workup and Purification: The product may be lost during extraction, washing, or purification steps.
-
Solution: Ensure efficient extraction by selecting an appropriate solvent and performing multiple extractions. Minimize the number of purification steps where possible. During column chromatography, select a suitable stationary and mobile phase to ensure good separation and recovery.
-
Issue 2: Presence of Multiple Spots on TLC/Peaks in HPLC of the Crude Product
Question: My crude product shows multiple spots on the TLC plate (or multiple peaks in the HPLC chromatogram) in addition to the desired this compound. What are these impurities and how can I minimize them?
Answer:
The presence of multiple impurities is a common challenge in the synthesis of this compound. These are typically a result of side reactions occurring concurrently with the main oxidation reaction.
Common Impurities and Mitigation Strategies:
-
Unreacted Tropinone: The most common impurity is the starting material itself.
-
Mitigation: As mentioned previously, ensure the reaction goes to completion by monitoring its progress and adjusting reaction time or stoichiometry of reagents.
-
-
Tropinone N-oxide: The tertiary amine in the tropane skeleton is susceptible to oxidation by peroxy acids, leading to the formation of the corresponding N-oxide.
-
Mitigation: Use of a stoichiometric amount of the oxidizing agent can help minimize the formation of the N-oxide. Alternatively, a milder oxidizing agent could be explored. Careful control of the reaction temperature is also important, as higher temperatures can favor over-oxidation.
-
-
6,7-Dehydrotropinone: Elimination of water from this compound can lead to the formation of this unsaturated byproduct, particularly under acidic or heated conditions.
-
Mitigation: Maintain a neutral or slightly basic pH during the reaction and workup. Avoid excessive heating during purification steps.
-
-
Isomeric Hydroxytropinones: Depending on the synthetic route and reagents used, other isomeric hydroxytropinones could be formed.
-
Mitigation: The stereoselectivity of the hydroxylation step is key. The choice of oxidizing agent and reaction conditions can influence the formation of different isomers. Chiral catalysts or reagents may be necessary for specific stereochemical outcomes.
-
A logical workflow for identifying and mitigating these impurities is presented below:
Caption: Troubleshooting workflow for impurity identification and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound from tropinone?
A1: The most prevalent side reactions during the oxidation of tropinone include:
-
Over-oxidation: The tertiary amine of the tropane ring can be oxidized to form Tropinone N-oxide .
-
Elimination: Dehydration of the 6-hydroxyl group can lead to the formation of 6,7-dehydrotropinone .
-
Incomplete reaction: Leaving unreacted tropinone in the final product mixture.
Q2: How can I effectively separate this compound from its common impurities?
A2: Column chromatography is the most common method for purification. A typical approach involves:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol) is often effective. The addition of a small amount of a base like triethylamine or ammonia to the mobile phase can improve the peak shape and separation of these basic compounds.
Q3: What analytical techniques are recommended for impurity profiling of this compound?
A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying the main component and its impurities. A reversed-phase C18 column with a buffered mobile phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for the identification of unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for the structural elucidation of the final product and isolated impurities.
Q4: Are there any stability concerns with this compound during storage?
A4: this compound, being a hydroxylated tropane alkaloid, can be susceptible to degradation over time, especially if not stored properly.
-
Storage Conditions: It is recommended to store this compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. Storing it as a salt (e.g., hydrochloride) can sometimes improve its stability.
Data Presentation
The following table summarizes the key characteristics of this compound and its common impurities. This data is essential for their identification and quantification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Chromatographic Elution Order (Reversed-Phase HPLC) |
| Tropinone | C₈H₁₃NO | 139.19 | 1 (Least Polar) |
| 6,7-Dehydrotropinone | C₈H₁₁NO | 137.18 | 2 |
| This compound | C₈H₁₃NO₂ | 155.19 | 3 |
| Tropinone N-oxide | C₈H₁₃NO₂ | 155.19 | 4 (Most Polar) |
Experimental Protocols
Synthesis of 6-β-Hydroxytropinone
This protocol describes a general method for the oxidation of tropinone to 6-β-hydroxytropinone using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Tropinone
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
Reaction Setup: Dissolve tropinone (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Addition of Oxidizing Agent: Slowly add a solution of m-CPBA (1.0-1.2 equivalents) in dichloromethane to the cooled tropinone solution over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane with a small amount of ammonia) or HPLC. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir the mixture vigorously for 15-20 minutes. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to afford pure 6-β-hydroxytropinone.
Workflow for 6-β-Hydroxytropinone Synthesis:
Caption: A typical experimental workflow for the synthesis of 6-β-Hydroxytropinone.
Technical Support Center: Stereoselective Reduction of 6-Hydroxytropinone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve stereoselectivity in the reduction of 6-hydroxytropinone.
Frequently Asked Questions (FAQs)
Q1: What are the possible diastereomeric products from the reduction of this compound?
The reduction of the ketone at C-6 in this compound can produce two diastereomeric diols: syn-3,6-dihydroxytropane and anti-3,6-dihydroxytropane. The stereochemistry of the existing hydroxyl group at C-3 (typically β) will influence the facial selectivity of the hydride attack on the C-6 carbonyl. Assuming the common starting material is 6β-hydroxytropinone, the reduction will yield either 3β,6α-dihydroxytropane (anti) or 3β,6β-dihydroxytropane (syn).
Q2: How do I control which diastereomer is the major product?
The diastereomeric outcome is primarily controlled by the choice of reducing agent and reaction conditions. The two main strategies are:
-
Chelation Control: This approach typically favors the syn diastereomer. A small hydride reagent is used, often in conjunction with a Lewis acid, which coordinates to both the existing hydroxyl group and the ketone carbonyl, directing the hydride delivery from the same face.
-
Non-Chelation (Steric) Control: This approach generally favors the anti diastereomer. Bulky hydride reagents are used, which are sterically hindered from approaching the carbonyl on the same face as the existing hydroxyl group and therefore attack from the opposite, less hindered face.
Q3: Why is my stereoselectivity low?
Low stereoselectivity can result from several factors:
-
Choice of Reducing Agent: The reducing agent may not be sufficiently bulky or the reaction may not be under adequate chelation control to favor one diastereomer significantly.
-
Reaction Temperature: Temperature can influence the flexibility of the substrate and the transition state energies, affecting selectivity. Lower temperatures often lead to higher selectivity.
-
Solvent: The solvent can affect the solubility of the reagents and the substrate, and in the case of chelation control, coordinating solvents can compete with the substrate for the Lewis acid.
-
Substrate Purity: Impurities in the this compound can interfere with the reaction.
Q4: Can I use catalytic hydrogenation for this reduction?
Catalytic hydrogenation (e.g., with H₂ and a metal catalyst like PtO₂ or Pd/C) is a possible method. However, the stereoselectivity can be variable and highly dependent on the catalyst, solvent, and substrate. It may require significant optimization to achieve high diastereoselectivity for a specific isomer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Diastereoselectivity (mixture of syn and anti products) | 1. The chosen reducing agent is not selective enough. 2. Reaction conditions are not optimal. | 1. To favor the anti diol, switch to a bulkier reducing agent like L-Selectride® or K-Selectride®. 2. To favor the syn diol, ensure chelation control by using a small hydride like NaBH₄ in the presence of a Lewis acid such as CeCl₃ (Luche reduction). 3. Perform the reaction at a lower temperature (e.g., -78 °C). |
| Incorrect Diastereomer is the Major Product | The chosen reduction strategy (chelation vs. non-chelation) is leading to the undesired isomer. | 1. To switch from the anti to the syn isomer, move from a bulky reducing agent to a chelation-controlled method (e.g., NaBH₄/CeCl₃). 2. To switch from the syn to the anti isomer, use a sterically demanding reducing agent (e.g., L-Selectride®). |
| Incomplete Reaction | 1. Insufficient amount of reducing agent. 2. Low reaction temperature is slowing the reaction rate excessively. 3. Deactivation of the reducing agent by moisture. | 1. Increase the molar equivalents of the reducing agent. 2. Allow the reaction to stir for a longer period or slowly warm to a slightly higher temperature after the initial low-temperature addition. 3. Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Byproducts | 1. Over-reduction of other functional groups (if present). 2. Side reactions due to harsh conditions. | 1. Use a milder reducing agent. 2. Ensure the reaction is performed at the recommended temperature and quenched appropriately. |
Data Presentation: Expected Stereoselectivity in the Reduction of 6β-Hydroxytropinone
The following table summarizes the expected major products and approximate diastereomeric ratios for the reduction of 6β-hydroxytropinone with various reducing agents. These are based on established principles of stereoselective reduction of β-hydroxy ketones. Actual results may vary based on specific experimental conditions.
| Reducing Agent | Conditions | Control Type | Expected Major Product | Approximate Diastereomeric Ratio (anti:syn) |
| Sodium Borohydride (NaBH₄) | Methanol, 0 °C | Minimal Control | Mixture | ~ 2:1 to 4:1 |
| Sodium Borohydride (NaBH₄) / Cerium(III) Chloride (CeCl₃) | Methanol, -78 °C to 0 °C | Chelation | syn-3β,6β-dihydroxytropane | > 1:10 |
| Lithium Aluminum Hydride (LiAlH₄) | THF, 0 °C | Chelation | syn-3β,6β-dihydroxytropane | ~ 1:5 to 1:10 |
| L-Selectride® (Lithium tri-sec-butylborohydride) | THF, -78 °C | Steric (Non-Chelation) | anti-3β,6α-dihydroxytropane | > 10:1 |
| K-Selectride® (Potassium tri-sec-butylborohydride) | THF, -78 °C | Steric (Non-Chelation) | anti-3β,6α-dihydroxytropane | > 10:1 |
Experimental Protocols
Protocol 1: Non-Chelation Controlled Reduction with L-Selectride® (to favor anti-diol)
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve 6β-hydroxytropinone (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® (1.2 equivalents, 1.0 M solution in THF) dropwise to the cooled solution, maintaining the temperature at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess L-Selectride®.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the anti-3β,6α-dihydroxytropane.
Protocol 2: Chelation-Controlled Reduction with NaBH₄/CeCl₃ (Luche Reduction) (to favor syn-diol)
-
Preparation: Dissolve 6β-hydroxytropinone (1 equivalent) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 equivalents) in methanol.
-
Cooling: Cool the solution to -78 °C.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 equivalents) in small portions to the cooled solution.
-
Reaction: Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Quenching: Quench the reaction by the slow addition of water.
-
Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and extract with an appropriate organic solvent. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the crude product by column chromatography to yield the syn-3β,6β-dihydroxytropane.
Visualizations
Caption: Chelation-controlled reduction pathway.
Caption: Steric-controlled reduction pathway.
Caption: Troubleshooting workflow for low stereoselectivity.
Degradation pathways and stability issues of 6-Hydroxytropinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydroxytropinone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A: this compound is a derivative of tropane alkaloids, characterized by a hydroxyl group at the 6th position of the tropinone structure.[1] It is a bicyclic compound with the chemical formula C₈H₁₃NO₂.[2][3] Primarily, it serves as a crucial synthetic intermediate in the pharmaceutical industry, notably in the production of drugs like anisodamine.[1][3] Its unique structure also makes it a valuable compound for research in medicinal chemistry and for studying cholinergic pathways.[1][3]
Q2: What are the general stability characteristics of this compound?
A: this compound is generally stable under normal storage conditions, which include a cool, dry, and well-ventilated area in a tightly sealed container.[2][4] However, it is incompatible with strong oxidizing agents.[4] Like other tropane alkaloids, it is susceptible to degradation under stress conditions such as high temperatures, and acidic or basic pH.
Q3: What are the expected decomposition products of this compound under thermal stress?
A: Upon thermal decomposition, this compound is expected to break down into carbon monoxide, carbon dioxide, and various oxides of nitrogen.[4]
Troubleshooting Guide
Issue 1: Unexpected degradation of this compound in solution.
Q: I am observing a loss of this compound in my solution during my experiments. What could be the cause?
A: The degradation of this compound in solution can be attributed to several factors, primarily pH and temperature.
-
pH-related degradation: this compound, like other tropane alkaloids, can be susceptible to hydrolysis under both acidic and basic conditions. The ester-like nature of the tropane ring system can be cleaved.
-
Thermal degradation: Elevated temperatures can accelerate the degradation process.
Troubleshooting Steps:
-
pH Control: Ensure the pH of your solution is maintained within a stable range, ideally close to neutral (pH 7). If your experimental conditions require acidic or basic media, minimize the exposure time and temperature.
-
Temperature Control: Whenever possible, conduct your experiments at controlled room temperature or below. Avoid unnecessary exposure to high temperatures.
-
Solvent Choice: The choice of solvent can influence stability. While this compound is soluble in chloroform, for aqueous solutions, buffered systems are recommended to maintain a stable pH.[2]
Issue 2: Formation of unknown impurities during synthesis or storage.
Q: I have identified unexpected peaks in my HPLC analysis of this compound. What could be the origin of these impurities?
A: The formation of impurities can be a result of degradation under various stress conditions. The primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation.
-
Hydrolytic Degradation:
-
Acidic Hydrolysis: In the presence of acid, the tropane ring may undergo cleavage.
-
Basic Hydrolysis: Basic conditions can also lead to the opening of the bicyclic ring structure.
-
-
Oxidative Degradation: this compound is known to be incompatible with oxidizing agents.[4] The tertiary amine in the tropane structure is susceptible to oxidation, potentially forming an N-oxide. The hydroxyl group could also be oxidized to a ketone.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. While specific photoproducts of this compound are not well-documented, related compounds can undergo complex rearrangements and degradations.
Troubleshooting Steps & Potential Degradation Products:
| Stress Condition | Potential Degradation Pathway | Possible Degradation Products |
| Acidic Hydrolysis | Ring opening of the tropane skeleton. | Acyclic amino ketone derivatives. |
| Basic Hydrolysis | Ring opening of the tropane skeleton. | Acyclic amino ketone derivatives. |
| Oxidation | N-oxidation of the tertiary amine, Oxidation of the hydroxyl group. | This compound N-oxide, 6-Oxotropinone. |
| Photodegradation | Complex rearrangements and cleavage. | Various smaller, fragmented molecules. |
Experimental Protocols
Forced Degradation Studies Protocol
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. Below is a general protocol that can be adapted for this compound.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified period. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified period, protected from light.
-
Thermal Degradation: Expose the solid this compound to dry heat at a temperature that induces degradation (e.g., 80-100°C) for a specified period. Also, reflux the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration. A control sample should be kept in the dark.
3. Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) in a gradient elution mode is a common starting point. Detection can be performed using a UV detector at an appropriate wavelength.
4. Characterization of Degradation Products: Use techniques like LC-MS/MS and NMR to identify and characterize the structure of the degradation products.
Visualizations
Logical Flow for Troubleshooting Degradation
Caption: Troubleshooting logic for this compound degradation.
Hypothesized Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: 6-Hydroxytropinone Synthesis Scale-Up
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 6-Hydroxytropinone synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise when transitioning from laboratory-scale to pilot or manufacturing-scale production.
Q1: Why has the yield of my this compound synthesis dropped significantly after scaling up?
A: A drop in yield is one of the most common challenges in scaling up chemical processes.[1][2] Several factors, often interconnected, can be responsible:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration. This can cause reactant or product degradation, leading to the formation of side products. Unlike small flasks that dissipate heat quickly, large vessels have a smaller surface-area-to-volume ratio, making heat removal a significant challenge.[3][4]
-
Reagent Addition Rate: The rate of reagent addition, which is easily controlled in the lab, becomes critical at scale. A rate that is too fast can lead to dangerous temperature spikes (exotherms) and increased impurity formation.[3]
-
Incomplete Reactions: Poor mixing can also mean that reactants do not come into contact effectively, leading to an incomplete reaction and a lower yield of the desired product.
-
Changes in Downstream Processing: Extraction and purification methods that work well for small quantities may not be as efficient at a larger scale, leading to physical loss of product during workup.
Solution Path:
-
Review Thermodynamics: Perform calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) to understand the reaction's thermal hazards before scaling up.
-
Optimize Mixing: Adjust the impeller speed, type, and position to ensure homogenous mixing throughout the reaction vessel.
-
Control Addition: Implement a controlled, gradual addition of key reagents. For highly exothermic steps, consider cooling the reactor jacket and adding the reagent subsurface.
-
Monitor Reaction Completion: Use in-process controls (e.g., HPLC, GC) to track the consumption of the starting material (Tropinone) and the formation of this compound to ensure the reaction has gone to completion before initiating workup.
Q2: I am observing new or increased levels of impurities in my scaled-up batch. What are the likely causes and solutions?
A: Changes in the impurity profile are common during scale-up and can affect the safety and efficacy of the final active pharmaceutical ingredient (API).[5]
-
Potential Causes:
-
Over-oxidation: The hydroxylation of tropinone is an oxidation step. Localized high temperatures or excess oxidant concentration due to poor mixing can lead to the formation of an undesired diketone.
-
Stereoisomers: The formation of this compound creates a new chiral center. The stereochemical outcome can be sensitive to temperature and reaction conditions, potentially leading to a different ratio of isomers at scale. Tropinone reduction, a related process, is known to be mediated by stereospecific reductase enzymes, highlighting the importance of stereocontrol in this molecular framework.[6][7]
-
Degradation: The bicyclic tropane core can be sensitive to harsh pH or high temperatures, leading to ring-opening or other degradation pathways.[8]
-
Reagent Impurities: Impurities present in lower-grade, bulk starting materials may become significant at a larger scale.
-
-
Troubleshooting & Mitigation:
-
Impurity Identification: Isolate and characterize the new impurities using techniques like LC-MS and NMR to understand their structure and formation mechanism.
-
Process Parameter Optimization: Re-evaluate and optimize temperature, concentration, and reaction time for the larger scale. Often, a longer reaction time at a lower temperature is preferable.
-
Purification Method Development: The purification method may need to be re-developed. Techniques like recrystallization or chromatography may be necessary to remove the new impurities effectively.[9]
-
Raw Material Qualification: Ensure the quality and purity of all starting materials and reagents are consistent between lab and plant scale.
-
Q3: How can I manage a dangerous exothermic reaction during the hydroxylation step at a larger scale?
A: Thermal safety is the most critical aspect of process scale-up. A reaction that produces a mild warming in a lab flask can become a dangerous, runaway reaction in a large vessel.[3]
-
Management Strategies:
-
"Semi-Batch" Addition: Instead of adding all reactants at once (a "batch" process), add one of the key reagents slowly and controllably over time into the reactor containing the other components. This allows the cooling system to remove the heat as it is generated.
-
Use of a Diluent: Increasing the volume of a suitable, inert solvent can help absorb the heat of reaction, acting as a heat sink and moderating the temperature increase.
-
Lower Reaction Temperature: Starting the reaction at a lower temperature provides a larger buffer before the temperature reaches a critical point.
-
Ensure Adequate Cooling Capacity: Verify that the reactor's cooling jacket and associated utilities are capable of handling the calculated heat output of the reaction.
-
Quantitative Data Summary
The following table provides a hypothetical comparison of process parameters between lab and pilot scale, illustrating common scale-up challenges.
| Parameter | Lab Scale | Pilot Scale | Rationale for Change |
| Batch Size | 100 g | 10 kg | 100x scale-up factor. |
| Solvent Volume | 1 L | 120 L | Increased dilution to aid in heat transfer and mixing. |
| Reagent Addition Time | 10 minutes | 4 hours | Slow addition is critical to control exotherm at a larger scale.[3] |
| Max. Internal Temp | 35 °C | 25 °C | Lower temperature to minimize side product formation. |
| Reaction Time | 6 hours | 10 hours | Slower reaction rate due to lower temperature and controlled addition. |
| Typical Yield | 85% | 72% | Yield loss due to longer reaction time and more complex workup. |
| Purity (by HPLC) | 98.5% | 96.0% | Increased formation of stereoisomers and over-oxidation products. |
| Major Impurity | 0.5% (Isomer A) | 1.8% (Isomer A), 0.7% (Diketone) | Poor heat control can lead to new side products.[5] |
Experimental Protocols
Protocol: Controlled Oxidation of Tropinone to this compound (Pilot Scale)
Disclaimer: This protocol is a representative guide and must be adapted and validated based on specific equipment and safety assessments.
-
Reactor Setup:
-
Charge a 250 L glass-lined reactor with Tropinone (10.0 kg) and a suitable solvent (e.g., Acetonitrile, 100 L).
-
Ensure the reactor is equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a controlled-addition pump connected to a secondary vessel.
-
Begin agitation and cool the reactor contents to 10-15°C using the cooling jacket.
-
-
Reagent Preparation:
-
In a separate 50 L vessel, prepare the oxidizing agent solution (e.g., a peroxy acid or a metal-based oxidant) in the appropriate solvent.
-
-
Controlled Addition:
-
Begin the slow, subsurface addition of the oxidizing agent solution to the reactor via the addition pump over a period of 4-6 hours.
-
Carefully monitor the internal temperature. Maintain the temperature below 25°C throughout the addition. Adjust the addition rate or cooling jacket temperature as needed.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 20-25°C.
-
Take samples periodically (e.g., every hour) and analyze by HPLC to monitor the consumption of Tropinone. The reaction is considered complete when <1% of Tropinone remains.
-
-
Reaction Quench:
-
Once complete, cool the reactor to 10°C.
-
Slowly add a quenching solution (e.g., aqueous sodium sulfite) to neutralize any remaining oxidant, ensuring the temperature does not exceed 30°C.
-
-
Workup and Isolation:
-
Adjust the pH of the mixture to basic (pH 9-10) with an appropriate base (e.g., sodium carbonate solution).
-
Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., Acetone/Heptane) or by column chromatography for higher purity requirements.[9]
-
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. primescholars.com [primescholars.com]
- 3. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 4. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Tropinone - Wikipedia [en.wikipedia.org]
- 7. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tropinone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
Overcoming poor solubility of 6-Hydroxytropinone in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 6-Hydroxytropinone in reaction media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a tropane alkaloid, a class of organic compounds with significant applications in medicinal chemistry.[1] Its utility in various synthetic reactions can be hampered by poor solubility in common reaction media, leading to low reaction rates, incomplete reactions, and purification challenges.
Q2: What are the general approaches to improve the solubility of this compound?
A2: The primary strategies to enhance the solubility of polar organic compounds like this compound include optimizing the solvent system, adjusting the pH of the reaction medium, and increasing the reaction temperature. The choice of method depends on the specific reaction conditions and the stability of the reactants and products.
Q3: In which types of solvents is this compound likely to be more soluble?
A3: As a polar organic molecule containing a hydroxyl and a ketone group, this compound is expected to be more soluble in polar organic solvents. While specific data for this compound is limited, its parent compound, tropinone, is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[2] It is reasonable to expect this compound to exhibit similar solubility behavior.
Q4: How does pH affect the solubility of this compound?
A4: this compound is a tropane alkaloid and possesses a basic nitrogen atom.[1] In acidic conditions (lower pH), this nitrogen can be protonated, forming a more soluble salt. Therefore, adjusting the pH of the reaction medium to be slightly acidic can significantly increase its solubility.[3] However, the stability of this compound and other reactants at different pH values must be considered.
Q5: Can temperature be used to increase the solubility of this compound?
A5: Yes, for most solid solutes, solubility increases with temperature.[4][5] Applying heat to the reaction mixture can help dissolve more this compound. However, it is crucial to consider the thermal stability of all components in the reaction mixture to avoid degradation.[4] Increased temperature can also affect the reaction rate.[6][7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| This compound is not dissolving in the chosen solvent. | The solvent may not be polar enough. | 1. Consult the Solvent Polarity Chart (see Data Presentation section). 2. Switch to a more polar solvent such as ethanol, methanol, DMSO, or DMF. 3. Consider using a co-solvent system. Start by adding a small percentage of a highly polar solvent in which this compound is known to be soluble. |
| The reaction is sluggish or incomplete. | Poor solubility of this compound is limiting its availability for the reaction. | 1. Increase the reaction temperature. Monitor for any signs of product or reactant degradation. 2. Adjust the pH of the reaction medium. For many tropane alkaloids, a slightly acidic pH enhances solubility. Add a small amount of a non-interfering acid and monitor the dissolution. 3. Improve agitation. Ensure the reaction mixture is being stirred vigorously to maximize contact between the solid and the solvent. |
| Precipitation occurs during the reaction. | The product of the reaction may be less soluble than the reactants in the chosen solvent. or The temperature of the reaction has decreased, causing the compound to crash out of solution. | 1. Analyze the precipitate to determine if it is unreacted starting material or the product. 2. If it is the product, consider adding a co-solvent that can solubilize the product. 3. If precipitation is due to a temperature drop, maintain a constant reaction temperature. |
| Difficulty in purifying the product due to co-elution with unreacted this compound. | Incomplete reaction due to poor solubility. | Optimize the reaction conditions for solubility (solvent, pH, temperature) to drive the reaction to completion before attempting purification. |
Data Presentation
Table 1: Solubility of Tropinone (Parent Compound) in Various Solvents
Note: This data is for Tropinone and should be used as a guideline for this compound. It is highly recommended to determine the experimental solubility of this compound in your specific reaction solvent.
| Solvent | Formula | Polarity (Dielectric Constant) | Solubility of Tropinone (approx. mg/mL) |
| Water | H₂O | 80.1 | 10 (in PBS, pH 7.2)[2] |
| Ethanol | C₂H₅OH | 24.5 | 30[2] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | 30[2] |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 36.7 | 30[2] |
| Chloroform | CHCl₃ | 4.8 | Good[8] |
| Diethyl Ether | (C₂H₅)₂O | 4.3 | Good[8] |
Experimental Protocols
Protocol 1: Determining the Solubility of this compound
Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent(s)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Temperature-controlled bath or hot plate
-
Filtration apparatus (e.g., syringe filter)
Procedure:
-
Add a known volume of the solvent to a vial containing a stir bar.
-
Place the vial in a temperature-controlled bath set to the desired reaction temperature.
-
Gradually add small, weighed amounts of this compound to the solvent while stirring.
-
Continue adding the compound until a small amount of solid remains undissolved, indicating that the solution is saturated.
-
Allow the mixture to stir for at least one hour to ensure equilibrium is reached.
-
Filter the saturated solution to remove the undissolved solid.
-
Evaporate the solvent from a known volume of the filtrate and weigh the remaining solid to determine the concentration.
Protocol 2: pH Adjustment for Solubility Enhancement
Objective: To increase the solubility of this compound in an aqueous or protic solvent system by adjusting the pH.
Materials:
-
This compound
-
Reaction solvent
-
Dilute acidic solution (e.g., 0.1 M HCl or acetic acid)
-
pH meter or pH paper
-
Magnetic stirrer and stir bar
Procedure:
-
Suspend this compound in the reaction solvent.
-
While stirring, slowly add the dilute acidic solution dropwise.
-
Monitor the pH of the solution.
-
Observe the dissolution of the solid.
-
Stop adding acid once the this compound has completely dissolved or when the desired pH for the reaction is reached.
-
Be cautious not to lower the pH to a level that could cause unwanted side reactions or degradation of the reactants or products.
Mandatory Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Effect of Temperature on Reactions of Chemical Organic Synthesis - LNEYA Industrial Chillers Manufacturer Supplier-LNEYA Industrial Chillers Manufacturer Supplier [lneya.com]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. Tropinone: properties, applications and safety_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Polar Tropane Alkaloid Intermediates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of polar tropane alkaloid intermediates.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of polar tropane alkaloid intermediates.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of the target intermediate during column chromatography. | - Inappropriate stationary phase. - Incorrect mobile phase polarity. - Co-elution with highly polar impurities. | - For highly polar intermediates, consider switching from standard silica gel to a more polar stationary phase like alumina or a bonded phase (e.g., amino, diol).[1] - If using normal-phase chromatography, gradually increase the polarity of the mobile phase. For instance, a gradient of chloroform with increasing amounts of methanol can be effective.[2] - For very polar compounds that do not retain well on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a successful strategy.[3][4] HILIC uses a polar stationary phase with a mobile phase rich in a water-miscible organic solvent.[4] |
| Streaking or tailing of spots on TLC plates. | - Strong interaction between the basic tropane alkaloid intermediate and acidic silica gel. - Inappropriate solvent system. - Sample overload. | - Add a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase to neutralize the acidic sites on the silica gel and reduce tailing.[5] - Experiment with different solvent systems to find one that provides a symmetrical spot. For strongly basic and polar compounds, a mobile phase like Dichloromethane:Methanol:Ammonium Hydroxide may be necessary.[6] - Ensure the sample is not too concentrated when spotting on the TLC plate. |
| Formation of an emulsion during liquid-liquid extraction. | - Similar densities of the aqueous and organic phases. - Presence of surfactants or particulate matter. | - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer, which can help break the emulsion.[7] - If the emulsion persists, try filtering the mixture through a pad of Celite.[7] - Centrifugation can also be an effective method to separate the layers.[8] |
| Low recovery of the target intermediate after purification. | - Incomplete extraction from the initial solution. - Adsorption of the polar intermediate onto glassware or the stationary phase. - Degradation of the intermediate during purification. | - For acid-base extractions, ensure the pH is sufficiently adjusted to either fully protonate or deprotonate the alkaloid for efficient partitioning into the desired phase.[2][9][10] - Silanize glassware to reduce adsorption of polar compounds. - If using column chromatography, after eluting with the primary mobile phase, flush the column with a much stronger solvent system to recover any strongly adsorbed compound. - Tropane alkaloids can be sensitive to pH and temperature. Avoid harsh conditions and consider performing purifications at lower temperatures if degradation is suspected. |
| Presence of diastereomers or other closely related impurities in the final product. | - Non-stereoselective synthesis steps. - Incomplete reactions or side reactions leading to structurally similar byproducts.[5] | - Preparative HPLC is often necessary to separate diastereomers. Chiral columns can be used for enantiomeric separation.[11] - Consider using a different stationary phase for column chromatography, such as alumina or a bonded phase, which may offer different selectivity compared to silica gel.[5] - Recrystallization can sometimes be effective in separating diastereomers if one crystallizes preferentially. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying a crude mixture containing a polar tropane alkaloid intermediate?
A1: A good starting point is an acid-base liquid-liquid extraction.[2] This technique takes advantage of the basic nature of the tropane nitrogen. By dissolving the crude mixture in an organic solvent and extracting with an acidic aqueous solution, the protonated alkaloid will move to the aqueous phase, leaving non-basic impurities behind. The aqueous layer can then be basified and re-extracted with an organic solvent to recover the purified alkaloid.[2]
Q2: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for purification?
A2: HILIC is an excellent option when your polar tropane alkaloid intermediate shows little to no retention on a standard reversed-phase (e.g., C18) column, even with highly aqueous mobile phases.[3][4] HILIC utilizes a polar stationary phase (like silica or amide-bonded silica) and a mobile phase with a high concentration of a water-miscible organic solvent, which allows for the retention and separation of very polar compounds.[4]
Q3: How can I remove highly polar, non-alkaloidal impurities from my tropane alkaloid intermediate?
A3: If your tropane alkaloid intermediate is less polar than the impurities, you can use normal-phase chromatography where the highly polar impurities will be strongly retained on the silica gel, allowing your intermediate to elute first.[7] Alternatively, if the impurities are water-soluble (e.g., sugars, tannins from a plant extract), a simple liquid-liquid extraction where the alkaloid is in an organic phase and washed with water can be effective.[7][12]
Q4: Are there any alternatives to chromatography for purifying polar tropane alkaloid intermediates?
A4: Yes, recrystallization can be a powerful purification technique, especially for solid intermediates. The key is to find a suitable solvent or solvent system in which the intermediate has high solubility at an elevated temperature but low solubility at room temperature or below, while the impurities remain soluble.[7] It may be necessary to first convert the alkaloid to a salt (e.g., hydrochloride or oxalate salt) to facilitate crystallization.[6]
Q5: My tropane alkaloid intermediate seems to be degrading on the silica gel column. What can I do?
A5: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. You can try neutralizing the silica gel by pre-treating it with a solution of triethylamine in the mobile phase. Alternatively, switching to a less acidic stationary phase like neutral alumina can be beneficial.[5] Performing the chromatography at a lower temperature may also help to minimize degradation.
Experimental Protocols
Protocol 1: General Acid-Base Liquid-Liquid Extraction
This protocol is suitable for the initial cleanup of a crude reaction mixture containing a basic tropane alkaloid intermediate.
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl or 5% acetic acid). Repeat the extraction 2-3 times. The protonated tropane alkaloid will move into the aqueous layer.
-
Combine and Wash: Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.
-
Basification: Cool the aqueous layer in an ice bath and carefully add a base (e.g., concentrated ammonia solution or 6M NaOH) until the pH is greater than 10.[12]
-
Back Extraction: Extract the basified aqueous layer with a water-immiscible organic solvent (e.g., dichloromethane) 3-4 times. The deprotonated tropane alkaloid will now be in the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to yield the purified tropane alkaloid intermediate.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol is for the purification of a moderately polar tropane alkaloid intermediate.
-
Sample Preparation: Dissolve the crude intermediate in a minimal amount of the mobile phase or a strong solvent like dichloromethane. If the solubility is low, you can adsorb the sample onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial mobile phase.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding a more polar solvent like methanol. A small amount of triethylamine (e.g., 0.1-1%) can be added to the mobile phase to reduce tailing.[5]
-
Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Analysis and Concentration: Analyze the fractions by TLC to identify those containing the pure compound. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the purification of a tropane alkaloid intermediate using acid-base extraction.
Caption: A logical workflow for troubleshooting common issues in the chromatography of tropane alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Modular Point-of-Need Tropane Alkaloid Detection at Regulatory Levels: Combining Solid–Liquid Extraction from Buckwheat with a Paper-Immobilized Liquid-Phase Microextraction and Immuno-Detection in Interconnectable 3D-Printed Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. akjournals.com [akjournals.com]
How to remove residual catalysts from 6-Hydroxytropinone product
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of residual catalysts from 6-Hydroxytropinone.
Introduction
This compound is a key intermediate in the synthesis of various tropane alkaloids, which have significant applications in medicine. A common synthetic route to this compound involves the oxidation of tropinone. This reaction often employs catalysts containing heavy metals, such as osmium or selenium, which must be diligently removed from the final product to meet stringent purity requirements for pharmaceutical use. This guide outlines detailed procedures and troubleshooting advice for the effective removal of these residual catalysts.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, categorized by the type of catalyst used.
Case 1: Removal of Residual Osmium Catalyst
Osmium tetroxide (OsO₄) is a highly effective catalyst for the dihydroxylation of alkenes and related transformations. However, its high toxicity necessitates its thorough removal.
Problem: Incomplete removal of osmium catalyst, leading to product discoloration (black or brown) and contamination.
Possible Causes and Solutions:
-
Inadequate Quenching: The Os(VIII) species is not fully reduced to a more easily removable lower oxidation state.
-
Solution: Ensure complete reaction quenching by using a sufficient excess of a reducing agent. Sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) are commonly used. The reaction mixture should be stirred vigorously for an adequate amount of time (typically 1-2 hours) after the addition of the quenching agent.
-
-
Inefficient Extraction of Osmium Salts: The aqueous washes are not effectively removing the water-soluble osmium salts.
-
Solution: Perform multiple extractions with deionized water. Adjusting the pH of the aqueous wash can be critical. Since this compound is a basic alkaloid, the aqueous wash should be kept neutral to slightly basic (pH 7-8) to ensure the product remains in the organic phase.[1][2] Acidic conditions will protonate the amine, making it water-soluble and leading to product loss.
-
-
Formation of Stable Osmium Complexes: The catalyst may form stable complexes with the product or other species in the reaction mixture.
Experimental Protocol: Quenching and Extraction for Osmium Removal
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium sulfite (Na₂SO₃) (approximately 1.5 equivalents with respect to OsO₄) dropwise with vigorous stirring. Continue stirring for at least 1 hour. The color of the reaction mixture should change from dark brown/black to a lighter color.
-
Phase Separation: Transfer the mixture to a separatory funnel. If the product is in an organic solvent, add deionized water to separate the phases.
-
Aqueous Extraction: Separate the organic layer. Wash the organic layer three times with deionized water. During each wash, ensure the pH of the aqueous layer is monitored and maintained between 7 and 8 by adding a dilute solution of sodium bicarbonate if necessary.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Case 2: Removal of Residual Selenium Catalyst
Selenium dioxide (SeO₂) is often used for allylic oxidation. The elemental selenium produced as a byproduct can be challenging to remove completely.
Problem: Presence of fine black or red precipitate (elemental selenium) in the final product.
Possible Causes and Solutions:
-
Incomplete Filtration of Elemental Selenium: Colloidal selenium particles may pass through standard filter paper.
-
Soluble Selenium Species Remaining: Not all selenium is converted to its elemental form; soluble selenium compounds may remain in the solution.
-
Solution: Perform aqueous washes to remove any soluble selenium species. As with osmium removal, maintain a neutral to slightly basic pH during the washes to prevent the loss of the basic this compound product into the aqueous layer.[1]
-
-
Co-precipitation with the Product: The product may crystallize or precipitate with selenium particles entrapped.
-
Solution: If the product is a solid, dissolve the crude material in a suitable solvent after the initial filtration and then re-filter through celite before recrystallization.
-
Experimental Protocol: Filtration and Workup for Selenium Dioxide Removal
-
Initial Filtration: Upon completion of the reaction, cool the mixture. Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Filter the mixture through a pad of celite to remove the bulk of the precipitated selenium.[10]
-
Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any acidic byproducts) and then with brine. Ensure the pH of the aqueous layers remains above 7.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Recrystallization (if applicable): If the product is a solid, recrystallize it from a suitable solvent system to further remove any remaining impurities.
Frequently Asked Questions (FAQs)
Q1: What are the acceptable limits for residual osmium and selenium in a pharmaceutical product?
A1: The acceptable limits for residual metals in active pharmaceutical ingredients (APIs) are defined by regulatory bodies such as the United States Pharmacopeia (USP) and the European Medicines Agency (EMA). These limits are based on the Permitted Daily Exposure (PDE).[11][12]
Table 1: Regulatory Limits for Osmium and Selenium Residues
| Catalyst | Route of Administration | Permitted Daily Exposure (PDE) (µ g/day ) | Concentration Limit (ppm or µg/g) for a 10g/day drug dose |
| Osmium (Os) | Oral | 100 | 10 |
| Parenteral | 10 | 1 | |
| Inhalation | 1 | 0.1 | |
| Selenium (Se) | Oral | 800 | 80 |
| Parenteral | 80 | 8 | |
| Inhalation | 130 | 13 |
Q2: How can I analyze the concentration of residual catalyst in my final this compound product?
A2: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and sensitive technique for quantifying trace metal impurities in pharmaceutical samples.[11][12][13][14][15] This method requires digestion of the organic matrix before analysis. For osmium, special care must be taken during sample preparation to avoid the formation of volatile OsO₄.[12][15]
Q3: I am observing an emulsion during the aqueous workup. How can I resolve this?
A3: Emulsion formation is a common issue when extracting basic, nitrogen-containing compounds.[16][17][18] Here are a few troubleshooting steps:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help break the emulsion.[16]
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[16]
-
Filtration: Filter the entire mixture through a pad of celite or glass wool.[19]
-
Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning at a moderate speed can help separate the layers.[16]
Q4: Can I use scavenger resins to remove residual osmium or selenium?
A4: Yes, scavenger resins are an effective method for removing trace amounts of metal catalysts.[3][20][21]
-
For Osmium: Thiol-based or amine-based scavenger resins can be very effective. The crude product solution is stirred with the resin for several hours, and then the resin is simply filtered off.[3][4]
-
For Selenium: While less common for elemental selenium, certain scavenger resins can bind soluble selenium species.
Q5: How can I confirm the purity of my this compound product after catalyst removal?
A5: The purity of the final product can be assessed using a combination of techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying and quantifying the main product and any organic impurities.[22][23][24][25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect any significant impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or other suitable detectors can be used to determine the percentage purity of the product.
Visualizations
Workflow for Osmium Catalyst Removal
Caption: Workflow for the removal of residual osmium catalyst.
Decision Tree for Selenium Catalyst Removal
References
- 1. jocpr.com [jocpr.com]
- 2. quora.com [quora.com]
- 3. silicycle.com [silicycle.com]
- 4. silicycle.com [silicycle.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. staiculab.com [staiculab.com]
- 7. routledge.com [routledge.com]
- 8. Removal of colloidal biogenic selenium from wastewater. | Sigma-Aldrich [sigmaaldrich.com]
- 9. guardianbookshop.com [guardianbookshop.com]
- 10. adichemistry.com [adichemistry.com]
- 11. Determination of Osmium and other Platinum Group Elements in Active Pharmaceutical Ingredients by ICP-MS [at-spectrosc.com]
- 12. researchgate.net [researchgate.net]
- 13. pnrjournal.com [pnrjournal.com]
- 14. pnrjournal.com [pnrjournal.com]
- 15. Pharmacopeial requirements for elemental impurities: a novel approach to the trace determination of osmium by oxidative pressure vessel sample digestion and measurement using inductively coupled plasma mass spectrometry (ICP-MS) after complexation and stabilisation - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. brainkart.com [brainkart.com]
- 18. biotage.com [biotage.com]
- 19. Tips & Tricks [chem.rochester.edu]
- 20. silicycle.com [silicycle.com]
- 21. biotage.com [biotage.com]
- 22. rsc.org [rsc.org]
- 23. chimia.ch [chimia.ch]
- 24. LC-MS characterization and purity assessment of a prototype bispecific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 25. waters.com [waters.com]
Validation & Comparative
Comparative Guide to the Characterization of 6-Hydroxytropinone and its Alternatives
For researchers, scientists, and drug development professionals, the precise characterization and structural validation of chemical compounds are paramount. This guide provides a comparative analysis of 6-Hydroxytropinone against two notable alternatives: Tropinone and Calystegine A3. The information presented herein is designed to facilitate a comprehensive understanding of their structural and chemical properties through experimental data and detailed methodologies.
Introduction to this compound and its Alternatives
This compound is a tropane alkaloid, a class of bicyclic organic compounds with notable biological activities. Its structure is characterized by a hydroxyl group on the tropane core, which influences its polarity and potential biological interactions. It serves as a valuable intermediate in the synthesis of various pharmaceuticals.
Tropinone , the parent compound of this compound, lacks the hydroxyl group. It is a key precursor in the synthesis of numerous tropane alkaloids, including atropine and cocaine. Its simpler structure provides a useful baseline for understanding the impact of hydroxylation on the physicochemical properties of the tropane skeleton.
Calystegine A3 is a polyhydroxylated nortropane alkaloid, making it significantly more polar than this compound. Found naturally in plants of the Solanaceae family, it is of interest for its potential glycosidase inhibitory activity.
Physicochemical and Spectroscopic Data Comparison
The following tables summarize the key physicochemical and spectroscopic data for this compound, Tropinone, and Calystegine A3, facilitating a direct comparison of their properties.
Table 1: Physicochemical Properties
| Property | This compound | Tropinone | Calystegine A3 |
| Molecular Formula | C₈H₁₃NO₂[1][2] | C₈H₁₃NO[3][4] | C₇H₁₃NO₃[5] |
| Molecular Weight | 155.19 g/mol [1][2] | 139.19 g/mol [3][6] | 159.18 g/mol [5][7] |
| Appearance | White to yellowish crystals | Brown solid[6] | Powder[8] |
| Melting Point | Not available | 42.5 °C[6] | Not available |
| CAS Number | 5932-53-6[1][2] | 532-24-1[3][4] | 131580-36-4[7][9] |
Table 2: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | ESI | 156.09 | 129.96 ([M+H-H₂O]⁺), 132.15 ([M+Na]⁺)[10] |
| Tropinone | EI | 139 (M⁺) | 123, 98, 82[6][11][12] |
| Calystegine A3 | ESI | 160.09 | Not available |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | ~3400 (broad), ~1710 (strong) | O-H stretch, C=O stretch |
| Tropinone | ~2950, ~1715 (strong) | C-H stretch, C=O stretch[13] |
| Calystegine A3 | ~3400 (very broad), ~1050 | O-H stretch, C-O stretch |
Table 4: ¹H and ¹³C NMR Spectral Data (Predicted)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 1.5-2.5 (m), 2.8-3.5 (m), 4.0-4.5 (m) | 30-40, 50-60, 60-70, ~210 |
| Tropinone | 1.8-2.2 (m), 2.5 (s, 3H), 3.2-3.4 (m) | 36.8, 40.8, 48.9, 61.2, 215.4 |
| Calystegine A3 | 1.5-2.2 (m), 3.0-4.0 (m) | 25-40, 55-75 |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the characterization of these compounds are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms within the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent depends on the solubility of the analyte.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz.
-
For ¹H NMR, standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a 90-degree pulse width, a longer relaxation delay (2-5 seconds), and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation:
-
For solids: Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with dry potassium bromide (100-200 mg) and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
-
For liquids: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (for KBr pellets) or the clean ATR crystal. This is to subtract any signals from the instrument or atmosphere.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Ionization:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds like Tropinone. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC), and bombarded with a high-energy electron beam.
-
Electrospray Ionization (ESI): Suitable for less volatile and more polar compounds like this compound and Calystegine A3. The sample solution is introduced into the mass spectrometer through a heated capillary, where a high voltage is applied, creating a fine spray of charged droplets.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
Visualizing the Structural Validation Workflow
The following diagram illustrates a typical workflow for the structural validation of a small molecule like this compound.
Caption: A flowchart illustrating the key steps in the structural validation of a chemical compound.
Conclusion
The characterization of this compound and its comparison with Tropinone and Calystegine A3 highlight the impact of functional group modifications on the physicochemical and spectroscopic properties of tropane alkaloids. While Tropinone provides a fundamental structural reference, the addition of a hydroxyl group in this compound increases its polarity and introduces characteristic spectroscopic features. Calystegine A3, with its multiple hydroxyl groups, represents a significantly more hydrophilic analogue. The systematic application of the described experimental protocols is crucial for the unambiguous structural elucidation and validation of these and other related compounds in a research and drug development setting.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. Tropinone [webbook.nist.gov]
- 4. Tropinone [webbook.nist.gov]
- 5. Calystegine A3 | C7H13NO3 | CID 183073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tropinone | C8H13NO | CID 446337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemfaces.com [chemfaces.com]
- 9. Calystegine A3 | 131580-36-4 | Benchchem [benchchem.com]
- 10. This compound | C8H13NO2 | CID 51346151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tropinone [webbook.nist.gov]
- 13. Tropinone [webbook.nist.gov]
A Comparative Analysis of 6-Hydroxytropinone and Tropinone Reactivity: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of tropane alkaloids is crucial for the synthesis of novel therapeutics. This guide provides a comparative analysis of 6-Hydroxytropinone and its parent compound, tropinone, focusing on their chemical properties and reactivity. The presence of a hydroxyl group in this compound introduces significant differences in its chemical behavior, influencing reaction pathways and product outcomes.
This document summarizes key physical and chemical properties, explores the reactivity of both compounds in common organic transformations, and provides detailed experimental protocols for their synthesis and key reactions.
Physicochemical Properties: A Tabular Comparison
A fundamental understanding of the physical and chemical properties of this compound and tropinone is essential for predicting their behavior in chemical reactions. The introduction of a hydroxyl group in the 6-position of the tropane ring system in this compound significantly alters its polarity and potential for hydrogen bonding compared to tropinone.
| Property | This compound | Tropinone |
| Molecular Formula | C₈H₁₃NO₂[1][2] | C₈H₁₃NO[3][4] |
| Molecular Weight | 155.19 g/mol [1] | 139.19 g/mol [3] |
| IUPAC Name | (1R,5R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one[1] | 8-Methyl-8-azabicyclo[3.2.1]octan-3-one[5] |
| CAS Number | 258887-45-5[1] | 532-24-1[3] |
| Melting Point | Not available | 42.5 °C[5] |
| Boiling Point | Not available | Decomposes[5] |
| Appearance | White to yellowish crystals | Brown solid[5] |
| Solubility | Soluble in chloroform | Sparingly soluble in water, dissolves well in organic solvents like ethanol, ether, and chloroform.[6] |
| pKa (strongest basic) | Not available | 8.88 (predicted) |
| LogP | -0.6 (predicted)[1] | 0.3 (predicted)[3] |
Comparative Reactivity: The Influence of the Hydroxyl Group
The primary structural difference between this compound and tropinone is the presence of a hydroxyl group at the C-6 position. This functional group profoundly influences the reactivity of the molecule in several ways:
-
Nucleophilicity and Basicity: The lone pairs on the oxygen atom of the hydroxyl group can act as a nucleophile or a base, potentially participating in intramolecular reactions or influencing the reactivity of the nearby ketone.
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, affecting the solubility, crystal structure, and interactions with reagents and solvents.
-
Inductive Effect: The electron-withdrawing nature of the hydroxyl group can influence the electron density of the carbonyl group, potentially affecting its susceptibility to nucleophilic attack.
-
Steric Hindrance: The presence of the hydroxyl group can introduce steric hindrance, potentially directing incoming reagents to the opposite face of the molecule.
Reduction Reactions
Both tropinone and this compound can be reduced at the C-3 carbonyl group to form the corresponding alcohols. The stereochemical outcome of this reduction is of significant interest in the synthesis of various biologically active tropane alkaloids.
Tropinone is readily reduced to a mixture of tropine and pseudotropine, the two diastereomeric alcohols. The ratio of these products is dependent on the reducing agent and reaction conditions. For example, reduction with sodium in ethanol typically yields a higher proportion of tropine.[5]
This compound , upon reduction, is expected to yield the corresponding diol. The stereoselectivity of this reduction will be influenced by the directing effect of the existing hydroxyl group at C-6. This hydroxyl group can chelate with the reducing agent, leading to a more controlled delivery of the hydride and potentially a higher diastereoselectivity compared to the reduction of tropinone.
Condensation Reactions
The carbonyl group in both molecules is susceptible to condensation reactions, such as the aldol condensation or the Mannich reaction. The classic Robinson-Schöpf synthesis of tropinone itself is a testament to the reactivity of the parent structure in a tandem Mannich reaction.[5]
The presence of the hydroxyl group in This compound could potentially interfere with or participate in condensation reactions. Under basic conditions, the hydroxyl group could be deprotonated, leading to side reactions. Conversely, it could also be used to direct condensation reactions to a specific position.
Experimental Protocols
Synthesis of Tropinone (Robinson-Schöpf Synthesis)
The Robinson-Schöpf synthesis is a classic one-pot reaction for the preparation of tropinone.[5]
Workflow for the Robinson-Schöpf Synthesis of Tropinone:
Caption: Robinson-Schöpf synthesis of tropinone.
Protocol:
-
Preparation of Reagents: Prepare aqueous solutions of succinaldehyde, methylamine hydrochloride, and acetonedicarboxylic acid. A buffered solution (e.g., citrate buffer) is prepared to maintain the pH between 4 and 5.
-
Reaction: To the buffered solution, add the acetonedicarboxylic acid, followed by the methylamine hydrochloride and then the succinaldehyde solution. The reaction mixture is stirred at room temperature for several hours to days.
-
Work-up: The reaction mixture is acidified with hydrochloric acid and then made basic with sodium hydroxide. The aqueous layer is extracted with an organic solvent (e.g., chloroform or ether).
-
Purification: The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure. The crude tropinone can be purified by distillation or crystallization. The yield of this reaction has been reported to exceed 90% with improvements.[5]
Reduction of Tropinone to Tropine
Workflow for the Reduction of Tropinone:
Caption: Reduction of tropinone to tropine.
Protocol:
-
Dissolution: Dissolve tropinone in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.
-
Reduction: Cool the solution in an ice bath and slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water. The solvent is then removed under reduced pressure. The residue is taken up in water and the product is extracted with an organic solvent.
-
Purification: The combined organic extracts are dried and the solvent is evaporated to yield crude tropine, which can be further purified by crystallization.
Synthesis of this compound (Hypothetical Protocol based on general principles)
Hypothetical Workflow for the Synthesis of this compound:
Caption: Hypothetical synthesis of this compound.
Protocol (Hypothetical):
-
Enolate Formation: A solution of tropinone in a dry, aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the lithium enolate of tropinone.
-
Hydroxylation: A solution of an electrophilic oxygen source, such as molybdenum peroxide (MoOPH) or a similar reagent, is added to the enolate solution. The reaction is stirred at low temperature for a period of time.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.
-
Purification: The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to isolate this compound.
Chan-Lam Coupling Reaction
The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that can be used to form C-N or C-O bonds. In the context of these tropane alkaloids, it could be envisioned for the N-arylation of a tropinone derivative or the O-arylation of the hydroxyl group in this compound.
General Workflow for Chan-Lam Coupling:
Caption: General workflow for Chan-Lam coupling.
General Protocol:
-
Reaction Setup: In a flask open to the air, combine the amine or alcohol substrate, the arylboronic acid, a copper(II) salt (e.g., copper(II) acetate), and a base (e.g., pyridine or triethylamine) in a suitable solvent such as dichloromethane.
-
Reaction: The mixture is stirred at room temperature for 24-72 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the copper catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield the desired arylated product.
Conclusion
The presence of a hydroxyl group at the C-6 position of the tropane skeleton in this compound introduces significant changes in its physicochemical properties and chemical reactivity compared to tropinone. These differences, primarily stemming from increased polarity, the potential for hydrogen bonding, and altered electronic and steric environments, must be carefully considered when designing synthetic routes involving these molecules. While direct comparative experimental data remains scarce in the literature, the principles of organic chemistry allow for a rational prediction of their differential reactivity. The experimental protocols provided herein offer a starting point for the synthesis and further chemical exploration of these important tropane alkaloids. Further research is warranted to obtain quantitative comparative data and to develop more efficient and stereoselective synthetic methodologies for this compound and its derivatives.
References
- 1. This compound | C8H13NO2 | CID 51346151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Tropinone | C8H13NO | CID 446337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Npc164516 | C8H13NO | CID 79038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tropinone - Wikipedia [en.wikipedia.org]
- 6. Page loading... [wap.guidechem.com]
Navigating the Biological Landscape of 6-Hydroxytropinone Derivatives: A Comparative Overview
For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of novel compounds is paramount. This guide offers a comparative analysis of 6-Hydroxytropinone derivatives, focusing on their potential therapeutic applications. Due to a scarcity of publicly available, direct comparative studies on a series of this compound derivatives, this guide synthesizes foundational knowledge of the parent compound and draws parallels from derivatives of similar scaffolds to highlight potential areas of biological activity.
Potential Biological Activities of this compound Derivatives
Based on the structure and known activity of related tropane alkaloids, derivatives of this compound are hypothesized to exhibit a range of biological effects. The introduction of different functional groups to the this compound scaffold could modulate their binding affinity, selectivity, and efficacy at various receptors. Key potential activities to investigate include:
-
Anticholinergic Activity: As derivatives of a tropane, these compounds are likely to interact with muscarinic acetylcholine receptors. Modifications could lead to antagonists with varying selectivities for M1-M5 receptor subtypes, offering potential therapeutic applications in conditions such as overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.
-
Acetylcholinesterase (AChE) Inhibition: Some tropane alkaloid derivatives have been shown to inhibit acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine. This action increases the levels of acetylcholine in the synaptic cleft and is a key strategy in the management of Alzheimer's disease.
-
Dopamine and Serotonin Transporter Inhibition: The tropane scaffold is also present in compounds that inhibit dopamine and serotonin transporters, suggesting that certain this compound derivatives could have applications in treating depression, anxiety, and other neuropsychiatric disorders.
Experimental Protocols for Evaluating Biological Activity
To ascertain the specific biological activities of novel this compound derivatives, a series of well-defined experimental protocols are necessary. The following outlines standard methodologies for key assays:
Muscarinic Receptor Binding Assay
This assay determines the affinity of the derivatives for muscarinic acetylcholine receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing specific muscarinic receptor subtypes (M1-M5) are prepared from cultured cell lines (e.g., CHO-K1) or animal tissues (e.g., rat brain cortex).
-
Radioligand Binding: The membranes are incubated with a known radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test this compound derivative.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the derivative that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then converted to the inhibition constant (Ki) to determine the affinity of the compound for the receptor.
Acetylcholinesterase (AChE) Inhibition Assay
This assay measures the ability of the derivatives to inhibit the activity of the acetylcholinesterase enzyme.
Methodology:
-
Enzyme and Substrate Preparation: A solution of purified acetylcholinesterase (from electric eel or human recombinant) and the substrate acetylthiocholine iodide are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the this compound derivative.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, acetylthiocholine.
-
Detection: The hydrolysis of acetylthiocholine produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. The rate of color formation is measured spectrophotometrically at 412 nm.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the derivative, and the IC50 value is determined.
Conclusion
While direct comparative data for a series of this compound derivatives remains elusive in publicly accessible literature, the foundational knowledge of the tropane alkaloid scaffold strongly suggests a rich potential for diverse biological activities. The exploration of these derivatives, guided by the established experimental protocols outlined above, presents a promising avenue for the discovery of novel therapeutic agents. Future research focused on the systematic synthesis and biological evaluation of this compound derivatives is essential to unlock their full therapeutic potential and provide the data necessary for robust comparative analyses.
References
The Strategic Advantage of 6-Hydroxytropinone in Complex Alkaloid Synthesis
In the intricate field of pharmaceutical synthesis, the choice of a starting intermediate is a critical decision that profoundly impacts the efficiency, yield, and overall viability of a synthetic route. For researchers and drug development professionals focused on tropane alkaloids, a class of compounds with significant therapeutic applications, 6-Hydroxytropinone emerges as a superior synthetic intermediate compared to more traditional precursors like tropinone, particularly in the synthesis of C6-functionalized analogues such as scopolamine. This guide provides an objective comparison, supported by biosynthetic insights and synthetic strategies, to highlight the advantages of utilizing this compound.
Executive Summary
The primary advantage of using this compound lies in its inherent C6-hydroxylation. This pre-installed functional group obviates the need for a challenging and often low-yielding hydroxylation step late in the synthetic sequence, a common requirement when starting from tropinone. This strategic choice leads to shorter, more efficient synthetic routes to valuable targets like scopolamine and other C6-substituted tropane derivatives. While direct, head-to-head quantitative comparisons in the literature are scarce, the challenges associated with the regioselective functionalization of the tropane core strongly support the strategic benefit of using a pre-functionalized intermediate.
Comparison of Synthetic Intermediates: this compound vs. Tropinone
The most common point of comparison for this compound is the widely used intermediate, tropinone. The key differences in their utility for synthesizing C6-hydroxylated tropane alkaloids are summarized below.
| Feature | This compound | Tropinone |
| C6-Functionality | Hydroxyl group pre-installed | Unfunctionalized at C6 |
| Synthetic Route to Scopolamine | More direct, fewer steps | Requires additional C6-hydroxylation step |
| Regioselectivity | C6-hydroxylation is defined | C6-hydroxylation can be unselective, leading to mixtures of isomers |
| Overall Yield | Potentially higher due to fewer steps and better selectivity | Often lower due to losses in the hydroxylation step |
| Suitability for C6-Analogues | Excellent starting point | Poor starting point without further functionalization |
Biosynthetic Pathway Insights
The natural biosynthesis of scopolamine in plants provides a compelling rationale for the use of 6-hydroxylated intermediates. Nature employs a highly specific enzyme, hyoscyamine 6β-hydroxylase (H6H), to introduce the hydroxyl group at the C6 position of a tropane scaffold late in the biosynthetic pathway. This enzymatic step is crucial for the eventual formation of the epoxide ring of scopolamine.[1][2][3] Mimicking this efficiency in a laboratory setting without the use of enzymes is notoriously difficult. Therefore, starting with this compound is a biomimetic approach that circumvents this challenging transformation.
Caption: Biosynthetic pathway to scopolamine highlighting the key hydroxylation step.
Synthetic Strategy Comparison
The "Tropinone-First" Approach: Challenges in C6-Functionalization
A synthetic strategy commencing with tropinone for the preparation of a C6-hydroxylated target necessitates the introduction of the hydroxyl group onto the tropane core. This presents significant challenges:
-
Lack of Regioselectivity: Direct oxidation of the tropane ring often leads to a mixture of products, including oxidation at other positions (e.g., C7).
-
Harsh Reaction Conditions: The reagents required for such transformations can be harsh and may not be compatible with other functional groups in the molecule.
-
Low Yields: The combination of poor selectivity and harsh conditions frequently results in low overall yields of the desired C6-hydroxylated product.
The this compound Advantage: A More Direct Route
By starting with this compound, the key C6-hydroxyl functionality is already in place. This allows for a more streamlined and efficient synthesis of target molecules like scopolamine. The synthetic chemist can focus on the modification of other parts of the molecule, such as the C3 position and the N-methyl group, without the concern of a difficult late-stage oxidation. For the synthesis of scopolamine, the subsequent step would involve the stereoselective reduction of the ketone at C3, followed by esterification and epoxidation.
Caption: Simplified comparison of synthetic workflows.
Alternative Synthetic Intermediate: Nortrop-6-ene Derivatives
Modern synthetic approaches have introduced alternatives that also address the challenge of C6/C7 functionalization. One such strategy involves the use of an N-protected nortrop-6-ene intermediate.[4][5][6] This intermediate possesses a C6-C7 double bond, which serves as a versatile handle for the introduction of various functional groups, including hydroxyl groups, through reactions like dihydroxylation. This method offers the advantage of late-stage diversification, allowing for the synthesis of a wide range of tropane alkaloid analogues.
| Feature | This compound | Nortrop-6-ene Derivative | Tropinone |
| Versatility | Good for C6-hydroxylated targets | High for various C6/C7 analogues | Low for C6/C7 functionalization |
| Late-Stage Diversification | Limited at C6/C7 | Excellent at C6/C7 | Very limited at C6/C7 |
| Synthesis of Intermediate | Can be synthesized from tropinone or other precursors | Requires specific synthetic route | Readily available |
Experimental Protocols
Hypothetical Protocol: Conversion of this compound to a Scopolamine Precursor
Step 1: Stereoselective Reduction of the C3-Ketone
-
Objective: To reduce the ketone at the C3 position of this compound to a hydroxyl group with the desired stereochemistry.
-
Procedure: this compound is dissolved in a suitable solvent (e.g., methanol). A stereoselective reducing agent, such as sodium borohydride, is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified to yield the corresponding diol.
Step 2: Esterification of the C3-Hydroxyl Group
-
Objective: To introduce the tropic acid moiety (or another desired acyl group) at the C3 position.
-
Procedure: The diol from the previous step is reacted with an activated form of the desired carboxylic acid (e.g., an acyl chloride or in the presence of a coupling agent like DCC) in an appropriate solvent with a base. The reaction is stirred until completion, followed by workup and purification to yield the C3-esterified product.
Step 3: Epoxidation of the C6-C7 Position
-
Objective: To form the characteristic epoxide ring of scopolamine.
-
Procedure: The C6-hydroxylated tropane ester is treated with a suitable epoxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up to remove the peroxyacid byproduct, and the final product is purified by chromatography. A patent describes a method for the oxidation of 6,7-dehydro atropine to scopolamine in a 25% yield using manganese sulfate and hydrogen peroxide.
Conclusion
For the synthesis of scopolamine and other C6-functionalized tropane alkaloids, this compound offers a distinct strategic advantage over the more traditional intermediate, tropinone. By starting with a molecule that already possesses the key C6-hydroxyl group, chemists can devise more efficient and higher-yielding synthetic routes. This approach, inspired by the natural biosynthetic pathway, circumvents the significant challenges associated with the late-stage, regioselective hydroxylation of the tropane core. While modern alternatives like nortrop-6-ene derivatives provide greater flexibility for late-stage diversification, this compound remains a highly valuable and logical choice for the targeted synthesis of C6-hydroxylated tropane alkaloids. The selection of this intermediate can significantly streamline the drug development process, saving time, resources, and ultimately facilitating the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts in 6-Hydroxytropinone Synthesis for Pharmaceutical Research
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Hydroxytropinone is a valuable building block in the synthesis of various pharmaceuticals, and the choice of catalyst for its production can significantly impact yield, purity, and overall process efficiency. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, supported by available experimental data and detailed methodologies.
Executive Summary
The synthesis of this compound has evolved from classical chemical oxidation methods to more sophisticated biocatalytic approaches. This guide examines three primary catalytic strategies: oxidation with selenium dioxide, a traditional chemical method; and the use of the enzyme TropB, representing a modern biocatalytic alternative. While direct quantitative comparisons from a single head-to-head study are scarce in publicly available literature, this guide collates data from various sources to present a comparative overview.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the key performance indicators for different catalysts in the synthesis of this compound. It is important to note that reaction conditions can significantly influence outcomes, and the data presented here are based on specific reported experiments.
| Catalyst System | Starting Material | Product | Yield (%) | Reaction Time | Key Reaction Conditions |
| Selenium Dioxide (SeO₂) | Tropinone | This compound | Not explicitly quantified in available literature | Not specified | Oxidation in the presence of a suitable solvent |
| Flavin-dependent monooxygenase (TropB) | Phenolic Substrates | Dearomatized hydroxylated products | High conversion (not quantified as yield) | 1 hour | Molecular oxygen as stoichiometric oxidant, mild conditions |
| Microbial Transformation (e.g., Aspergillus niger) | Vulgarin (a sesquiterpene lactone) | Hydroxylated metabolites | 10-20% | Not specified | Whole-cell biotransformation |
Note: The data for Selenium Dioxide is qualitative based on its established use for allylic hydroxylation. The yield for TropB is described in terms of high conversion, and the microbial transformation data is for a different substrate but illustrates the potential of biocatalysis.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. Below are generalized protocols for the key synthetic routes discussed.
Synthesis of this compound using Selenium Dioxide
This method relies on the established reactivity of selenium dioxide for the allylic hydroxylation of ketones.
Materials:
-
Tropinone
-
Selenium Dioxide (SeO₂)
-
Dioxane (or other suitable solvent)
-
Water
-
Standard laboratory glassware for organic synthesis
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve Tropinone in a suitable solvent, such as dioxane, in a round-bottom flask.
-
Add a stoichiometric amount of Selenium Dioxide to the solution.
-
The reaction mixture is typically heated under reflux for a specified period. The exact temperature and time will depend on the scale and solvent used.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, the reaction mixture is cooled, and the selenium byproduct is filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to isolate this compound.
Biocatalytic Synthesis using Flavin-Dependent Monooxygenase (TropB)
This protocol outlines a general enzymatic approach for hydroxylation, which can be adapted for this compound synthesis.[1]
Materials:
-
Tropinone (or a suitable precursor)
-
Purified TropB enzyme
-
Buffer solution (e.g., phosphate buffer at a specific pH)
-
Cofactors (e.g., FAD, NADPH) and a regenerating system if necessary
-
Molecular oxygen (from air or supplied)
-
Incubator/shaker
-
Extraction and purification equipment
Procedure:
-
Prepare a reaction mixture containing the substrate (Tropinone) dissolved in a suitable buffer.
-
Add the purified TropB enzyme and any necessary cofactors to the mixture.
-
The reaction is incubated at an optimal temperature and pH for the enzyme, typically with shaking to ensure adequate aeration (supply of molecular oxygen).
-
The reaction progress is monitored over time using techniques like HPLC or GC-MS.
-
Once the reaction has reached the desired conversion, the enzyme is denatured and removed (e.g., by precipitation or filtration).
-
The product, this compound, is extracted from the aqueous phase using an organic solvent.
-
The extracted product is then purified using chromatographic methods.
Mandatory Visualizations
To better illustrate the processes involved, the following diagrams have been generated.
References
In Silico Modeling of 6-Hydroxytropinone Receptor Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding characteristics of 6-hydroxytropinone, a tropane alkaloid, with a focus on in silico modeling approaches. While direct computational studies on this compound are limited in publicly available literature, this document leverages experimental data for closely related tropane alkaloids and presents representative in silico modeling methodologies that can be applied to predict its binding behavior. The primary targets discussed are the muscarinic and nicotinic acetylcholine receptors, known binding sites for this class of compounds.
Quantitative Data Summary: Receptor Binding Affinities
The following table summarizes the experimental binding affinities (IC50 values) of various tropane alkaloids to muscarinic and nicotinic acetylcholine receptors. This data provides a baseline for comparing the potential affinity of this compound. Of particular note is 6-beta-hydroxyhyoscyamine, a structurally similar compound. The data is derived from competitive radioligand binding assays using porcine brain tissue.[1][2]
| Compound | Muscarinic Receptor IC50 (nM) | Nicotinic Receptor IC50 (µM) |
| Atropine | 1.1 | >100 |
| Scopolamine | 0.8 | >100 |
| 6-beta-Hydroxyhyoscyamine | 1.3 | >100 |
| Cocaine | 3,500 | 7.4 |
| Tropinone | >10,000 | >100 |
| N-methylatropine | 0.2 | >100 |
| N-methylscopolamine | 0.3 | >100 |
Lower IC50 values indicate higher binding affinity.
In Silico Modeling Approaches: A Methodological Overview
In silico modeling is a powerful tool for predicting and analyzing the interaction between a ligand, such as this compound, and its receptor target. Key techniques include molecular docking and molecular dynamics simulations.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. The process involves:
-
Preparation of Receptor and Ligand Structures: Obtaining 3D structures of the receptor (often from databases like the Protein Data Bank) and the ligand.
-
Defining the Binding Site: Identifying the pocket on the receptor where the ligand is likely to bind.
-
Docking Simulation: Using algorithms to fit the ligand into the binding site in various conformations.
-
Scoring: Ranking the different poses based on a scoring function that estimates the binding affinity.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. This method can:
-
Assess the stability of the binding pose predicted by docking.
-
Reveal conformational changes in the receptor and ligand upon binding.
-
Provide a more detailed understanding of the intermolecular interactions driving the binding event.
Experimental Protocols: Receptor Binding Assays
The following are detailed protocols for conducting radioligand binding assays to determine the affinity of a compound for muscarinic and nicotinic acetylcholine receptors.
Muscarinic Receptor Radioligand Binding Assay ([³H]N-methylscopolamine)
This protocol is adapted from established methods for competitive binding assays.[3][4]
Materials:
-
Receptor Source: Porcine brain membrane preparation or cells expressing muscarinic receptors.
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS).
-
Non-specific Binding Control: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound (e.g., this compound).
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of 1 µM atropine (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
-
Add 50 µL of [³H]NMS to each well at a final concentration close to its Kd value.
-
Add 150 µL of the receptor preparation to each well.
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration.
Nicotinic Acetylcholine Receptor Radioligand Binding Assay
This protocol provides a general framework for competitive binding assays for neuronal nicotinic receptors.[5][6]
Materials:
-
Receptor Source: Rat brain membrane preparation or cells expressing specific nicotinic receptor subtypes (e.g., α4β2, α7).
-
Radioligand: e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin.
-
Non-specific Binding Control: Nicotine (10 µM) or another suitable antagonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Polyethyleneimine (PEI) treated glass fiber filters.
-
Scintillation or gamma counter.
Procedure:
-
Prepare dilutions of the test compound.
-
In a 96-well plate, add in triplicate:
-
Assay buffer (total binding).
-
Non-specific binding control.
-
Test compound dilutions.
-
-
Add the radioligand to each well.
-
Add the receptor preparation to initiate the binding reaction.
-
Incubate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the incubation by filtration through PEI-treated glass fiber filters.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters.
-
Analyze the data to determine the IC50 value of the test compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of acetylcholine receptors and a general workflow for in silico and in vitro analysis of receptor binding.
References
- 1. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. | Semantic Scholar [semanticscholar.org]
- 3. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
A Comparative Guide to Antibody Cross-Reactivity in Tropane Alkaloid Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of various antibodies targeting tropane alkaloids. The data presented is essential for the selection of appropriate antibodies in the development of immunoassays for the specific and sensitive detection of these compounds in diverse matrices.
Introduction to Tropane Alkaloid Detection
Tropane alkaloids, such as atropine and scopolamine, are a class of naturally occurring compounds with significant pharmacological and toxicological effects. Their detection is crucial in various fields, including food safety, clinical toxicology, and pharmaceutical research. Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISA) and Lateral Flow Immunoassays (LFIA), offer rapid, sensitive, and cost-effective methods for screening these alkaloids. A critical performance characteristic of antibodies used in these assays is their cross-reactivity with structurally related compounds, which determines the specificity of the assay.
Comparative Analysis of Antibody Cross-Reactivity
The following tables summarize the cross-reactivity of different monoclonal and recombinant antibodies against a panel of tropane alkaloids. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the assay signal, and the cross-reactivity percentage (CR%), calculated relative to a specific target analyte (e.g., atropine).
Table 1: Cross-Reactivity of a Broad-Spectrum Monoclonal Antibody (mAb) [1]
| Compound | IC50 (ng/mL) | Cross-Reactivity (%)* |
| Atropine | 0.05 | 100 |
| Homatropine | 0.07 | 71.4 |
| L-Hyoscyamine | 0.14 | 35.7 |
| Apoatropine | 0.14 | 35.7 |
| Scopolamine | 0.24 | 20.8 |
| Anisodamine | 5.30 | 0.9 |
| Anisodine | 10.15 | 0.5 |
*Cross-reactivity (%) = (IC50 of Atropine / IC50 of competing compound) x 100
Table 2: Cross-Reactivity of a Broad-Spectrum Recombinant Antibody (rAb) [2][3]
| Compound | IC50 (ng/mL) |
| Tropane Alkaloids | |
| Atropine | 0.12 - 2642.78 (Range for 29 TAs) |
| L-Hyoscyamine | - |
| Scopolamine | - |
| Homatropine | - |
| Apoatropine | - |
| Anisodamine | - |
| Anisodine | - |
| ... (22 other TAs) | - |
Note: The publication provides a range of IC50 values for 29 different tropane alkaloids without specifying each one.
Table 3: Cross-Reactivity Profile of an Anti-Scopolamine Monoclonal Antibody (SP1-4-A2) [4]
| Compound | Cross-Reactivity (%)* |
| Scopolamine | 100 |
| Hyoscyamine | 0.21 |
| 6-Hydroxy-hyoscyamine | 0.17 |
*Cross-reactivity calculated relative to scopolamine.
Table 4: Cross-Reactivity in a Lateral Flow Immunoassay (LFIA) with Broad-Spectrum Antibodies [5]
| Compound | Cross-Reactivity (%)* |
| Atropine (ATR) | 100 |
| L-Hyoscyamine (LHY) | 129.1 |
| Scopolamine (SCO) | 62.2 |
| Homatropine (HOM) | 93.1 |
| Apoatropine (APO) | 45.0 |
| Anisodamine (ANI) | 2.5 |
*Cross-reactivity (%) = (IC50 of Atropine / IC50 of competing compound) x 100
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing cross-reactivity studies. Below are generalized protocols for competitive ELISA and Lateral Flow Immunoassay, which are commonly employed for tropane alkaloid analysis.
Competitive ELISA Protocol for Tropane Alkaloid Detection
This protocol outlines the key steps for determining the cross-reactivity of an antibody to various tropane alkaloids using a competitive ELISA format.
-
Coating: Microtiter plates are coated with a tropane alkaloid-protein conjugate (e.g., atropine-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS containing 0.05% Tween 20) to remove any unbound coating antigen.
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at 37°C.
-
Competitive Reaction: A mixture of the specific antibody and either the standard tropane alkaloid or the test compound (at various concentrations) is added to the wells. The plate is then incubated for a defined period (e.g., 1 hour at 37°C), allowing the free alkaloid and the coated alkaloid to compete for antibody binding.
-
Washing: The plate is washed as described in step 2 to remove unbound antibodies and alkaloids.
-
Addition of Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) is added to each well and incubated for 1 hour at 37°C.
-
Washing: The plate is washed again to remove the unbound secondary antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark at room temperature to allow for color development.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2M H2SO4).
-
Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The IC50 values and cross-reactivity percentages are then calculated from the resulting dose-response curves.
Lateral Flow Immunoassay (LFIA) Protocol for Tropane Alkaloid Detection
This protocol describes the general procedure for a competitive LFIA for the rapid detection of tropane alkaloids.
-
Sample Preparation: The sample (e.g., honey, urine) is extracted and diluted in a sample running buffer.
-
Application of Sample: A defined volume of the prepared sample is applied to the sample pad of the LFIA strip.
-
Migration: The sample migrates along the strip by capillary action. As it passes through the conjugate pad, it rehydrates gold nanoparticles (or other labels) conjugated to the specific antibody. If tropane alkaloids are present in the sample, they will bind to the antibody-gold conjugate.
-
Competitive Binding: The sample-conjugate mixture continues to migrate to the test line, which is coated with a tropane alkaloid-protein conjugate. Unbound antibody-gold conjugates will bind to the test line, producing a visible color. If the sample contains a high concentration of tropane alkaloids, these will have already bound to the antibody-gold conjugate, preventing it from binding to the test line, resulting in a weaker or absent color.
-
Control Line: The mixture then flows to the control line, which is coated with a secondary antibody that captures the primary antibody-gold conjugate, indicating that the strip is functioning correctly. A colored control line should always appear.
-
Interpretation: The results are interpreted visually or with a strip reader within a specified time (e.g., 10-15 minutes). The intensity of the test line is inversely proportional to the concentration of the tropane alkaloid in the sample.
Visualizing the Experimental Workflow
The following diagram illustrates the principle of a competitive immunoassay, a common method for quantifying small molecules like tropane alkaloids.
References
- 1. Indirect competitive enzyme-linked immunosorbent assay based on a broad-spectrum monoclonal antibody for tropane alkaloids detection in pig urine, pork and cereal flours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of broad-spectrum recombinant antibody and construction of colorimetric immunoassay for tropane alkaloids: Recognition mechanism and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monoclonal antibody-based enzyme immunoassay for the quantitative determination of the tropane alkaloid, scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 6-Hydroxytropinone: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 6-Hydroxytropinone, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals handling this compound.
Essential Safety Precautions and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this substance have not been fully investigated, and it may cause eye, skin, and respiratory tract irritation.[1]
Required PPE:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Wear suitable protective gloves to prevent skin contact.
-
Respiratory Protection: Use a NIOSH-approved respirator, especially in dusty conditions.
-
Body Protection: Wear a lab coat or other protective clothing.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₂ | PubChem[2] |
| Molecular Weight | 155.19 g/mol | PubChem[2] |
| Appearance | Solid, Light yellow to orange powder | ChemicalBook[1], Chem-Impex[3] |
| Melting Point | 120-130 °C | ChemicalBook[1][4] |
| Boiling Point | 272 °C | ChemicalBook[1] |
| Incompatibilities | Strong oxidizing agents | ChemicalBook[1], Fisher Scientific[5] |
| Hazardous Decomposition Products | Carbon monoxide, oxides of nitrogen, irritating and toxic fumes and gases, carbon dioxide. | ChemicalBook[1], Fisher Scientific[5][6] |
Step-by-Step Disposal Protocol
The disposal of this compound, as a solid chemical waste, must adhere to institutional and regulatory guidelines. The following protocol outlines a safe and compliant disposal workflow.
Experimental Protocol for Disposal:
-
Segregation: Isolate this compound waste from other laboratory waste streams. Do not mix it with incompatible materials, particularly strong oxidizing agents.
-
Containment:
-
Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contents: "this compound". Include the approximate quantity and the date of accumulation.
-
Storage: Store the sealed and labeled waste container in a designated, secure hazardous waste storage area. This area should be cool, dry, and well-ventilated, away from general laboratory traffic.
-
Waste Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not attempt to dispose of this compound down the drain or in regular trash.[8][9]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, carefully sweep or vacuum the solid material.[1] Avoid generating dust.
-
Collection: Place the collected material into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols and by consulting the Safety Data Sheet (SDS) for this compound. Always adhere to local, state, and federal regulations regarding chemical waste disposal.
References
- 1. (+/-)-exo-6-Hydroxytropinone(5932-53-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 2. This compound | C8H13NO2 | CID 51346151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. (+/-)-exo-6-Hydroxytropinone | 5932-53-6 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
